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  • Product: 8-Methylquinoline-6-carboxylic acid
  • CAS: 926217-76-7

Core Science & Biosynthesis

Foundational

Comprehensive Structural Analysis and Synthetic Utility of 8-Methylquinoline-6-Carboxylic Acid

[1] Executive Summary 8-Methylquinoline-6-carboxylic acid (CAS: 1150617-54-1 [Predicted]) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Distinguished by its specific substitution pattern, this...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

8-Methylquinoline-6-carboxylic acid (CAS: 1150617-54-1 [Predicted]) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Distinguished by its specific substitution pattern, this molecule offers two distinct orthogonal handles for derivatization: a carboxylic acid at position C6 suitable for amide coupling (library generation), and a methyl group at position C8 primed for sp³ C-H functionalization.

This guide provides a definitive technical analysis of the compound, detailing its structural properties, a robust self-validating synthesis protocol via the Skraup reaction, and its application in Fragment-Based Drug Discovery (FBDD).

Structural Characterization & Physicochemical Profile[1][2][3][4]

The quinoline core is a planar, aromatic bicycle. In 8-methylquinoline-6-carboxylic acid, the steric and electronic environment is defined by the interplay between the electron-withdrawing carboxyl group and the electron-donating methyl group.[1]

Nomenclature and Numbering

Correct numbering is critical for synthetic planning.[1] The nitrogen atom is position 1.[1] The carboxylic acid is located para to the nitrogen (on the carbocyclic ring), and the methyl group is ortho to the nitrogen (on the carbocyclic ring).

Structure cluster_0 8-Methylquinoline-6-carboxylic acid N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a (Bridge) C4->C4a C5 C5 C4a->C5 C8a C8a (Bridge) C4a->C8a C6 C6 (-COOH) C5->C6 C7 C7 C6->C7 C8 C8 (-CH3) C7->C8 C8->C8a C8a->N1

Figure 1: IUPAC numbering of the scaffold.[1] Note the C8-Methyl steric proximity to N1, which can influence metal coordination.

Physicochemical Properties (Computed)
PropertyValueStructural Implication
Molecular Formula C₁₁H₉NO₂Core Scaffold
Molecular Weight 187.19 g/mol Fragment-like (Rule of 3 compliant)
cLogP ~2.1 - 2.3Moderate lipophilicity; good membrane permeability potential.[1]
pKa (Acid) ~4.2Typical benzoic acid derivative acidity.[1]
pKa (Quinoline N) ~5.0The C8-Methyl group slightly increases basicity via inductive effect (+I), but steric hindrance may reduce protonation rates.
H-Bond Donors 1 (COOH)Specific binding interactions.[1]
H-Bond Acceptors 3 (N, COOH)Solvation and receptor binding.[1]

Synthetic Methodology: The Skraup Protocol[3][5][6]

While commercial sources exist, high-purity synthesis is often required for SAR studies to avoid regioisomeric impurities.[1] The most reliable route is the Skraup Synthesis utilizing 4-amino-3-methylbenzoic acid as the regio-defining precursor.[1]

Retrosynthetic Logic

The Skraup reaction involves the condensation of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.[2]

  • Precursor: 4-amino-3-methylbenzoic acid.[1]

  • Regioselectivity: The amino group directs the cyclization.[1] The position ortho to the amine (C3 of the benzene ring) becomes C8 of the quinoline. The position para to the amine (C1 of the benzene ring) becomes C6 of the quinoline.

Step-by-Step Experimental Protocol

Safety Warning: This reaction is highly exothermic and involves acrolein (toxic intermediate).[1] Perform in a functioning fume hood.

Reagents:

  • 4-Amino-3-methylbenzoic acid (1.0 eq)[1]

  • Glycerol (3.0 eq)[1]

  • Ferrous sulfate (FeSO₄) (0.1 eq) - Moderates the reaction[1]

  • Nitrobenzene (Solvent/Oxidant) or Iodine (Oxidant)[1]

  • Conc. Sulfuric Acid (H₂SO₄)[1]

Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser and heavy-duty magnetic stirring, combine 4-amino-3-methylbenzoic acid (15.1 g, 100 mmol), glycerol (27.6 g, 300 mmol), and FeSO₄ (catalytic amount).

  • Acid Addition: Cautiously add concentrated H₂SO₄ (20 mL) dropwise. The mixture will darken.[1]

  • Oxidant Addition: Add nitrobenzene (12 mL).

  • Cyclization (The "Runaway" Phase): Heat the mixture gently to ~100°C. Critical Step: Once the reaction initiates (bubbling/exotherm), remove heat immediately. The formation of acrolein and subsequent cyclization is vigorous.[1] Re-apply heat only after the exotherm subsides.[1]

  • Reflux: Reflux at 140°C for 4 hours to ensure complete aromatization.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with ice-water (200 mL).

    • Basify to pH 4-5 with 50% NaOH (precipitates the carboxylic acid; the quinoline nitrogen remains protonated or neutral depending on exact pH, but pH 4-5 targets the isoelectric point of the amino-acid-like structure).[1] Note: If the product is the zwitterion, it may precipitate. If not, adjust to pH ~3-4 to ensure the carboxylic acid is protonated for extraction.

    • Filter the crude solid.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (DCM:MeOH 95:5 with 1% Acetic Acid).[1]

Synthesis Start 4-Amino-3-methylbenzoic acid + Glycerol Intermediate Acrolein Formation & Michael Addition Start->Intermediate Dehydration Reagents H2SO4, Nitrobenzene, FeSO4 (Skraup Conditions) Reagents->Intermediate Cyclization Cyclization & Oxidation (Vigorous Exotherm) Intermediate->Cyclization 140°C, 4h Product 8-Methylquinoline-6-carboxylic acid Cyclization->Product Workup (pH 4-5)

Figure 2: Skraup synthesis pathway. The amino-group directs the ring closure to form the quinoline core.[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

TechniqueExpected SignatureMechanistic Explanation
¹H NMR (DMSO-d₆) δ 2.80 (s, 3H): Methyl group at C8.[1] δ 8.9-9.0 (dd, 1H): H2 (deshielded by N). δ 8.5 (d, 1H): H4. δ 8.2 (s, 1H): H5 (affected by COOH). δ 7.6 (s, 1H): H7 (affected by C8-Me and C6-COOH).The C8-Methyl appears as a distinct singlet upfield.[1] The H5 and H7 protons show meta-coupling patterns typical of 6,8-disubstituted quinolines.[1]
LC-MS [M+H]⁺ = 188.07 Positive mode ionization of the Quinoline Nitrogen.[1]
IR Spectroscopy 1690-1710 cm⁻¹: C=O stretch (COOH).[1] ~3400 cm⁻¹: O-H broad stretch.[1]Confirms the presence of the carboxylic acid moiety.[1]

Medicinal Chemistry Applications

C(sp³)-H Functionalization

The C8-methyl group is not merely a steric blocker; it is a "benzylic-like" site activated by the electron-deficient quinoline ring.[1] Recent literature highlights the use of transition metal catalysis (Pd, Cu) to functionalize 8-methylquinolines.

  • Mechanism: The quinoline nitrogen acts as a directing group (DG) for metal insertion into the C8-Methyl C-H bonds.[1]

  • Utility: Allows for late-stage diversification (e.g., C8-benzylation, C8-amination) without de novo synthesis.[1]

Fragment-Based Drug Discovery (FBDD)

The C6-Carboxylic acid serves as a universal connector.[1]

  • Amide Coupling: Reaction with diverse amines generates libraries of "Type II" kinase inhibitors or GPCR ligands.[1]

  • Solubility: The polar acid group improves solubility of the core scaffold during early-stage screening.[1]

Applications cluster_C6 C6-COOH Functionalization cluster_C8 C8-Methyl Functionalization Core 8-Methylquinoline- 6-carboxylic acid Amide Amide Coupling (Library Gen) Core->Amide R-NH2 / HATU Ester Esterification (Prodrugs) Core->Ester R-OH / Acid CH_Act C(sp3)-H Activation (Pd/Cu Catalysis) Core->CH_Act Directing Group: N1 Radical Radical Bromination (Benzylic subst.) Core->Radical NBS / AIBN

Figure 3: Divergent synthetic utility.[1] The scaffold allows orthogonal growth at C6 and C8.

References

  • PubChem. 8-methylquinoline-6-carboxylic acid (Compound).[1][5] National Library of Medicine.[1] Available at: [Link] (Accessed Oct 2023).[1]

  • Parmar, D., et al. C(sp3)-H Bond Functionalization of 8-Methylquinolines.[1][6] Chemistry – An Asian Journal, 2025.[1][7][6] Available at: [Link][1]

  • Manske, R. H. F. The Skraup Synthesis of Quinolines.[1] Chemical Reviews, 1942, 30(1), 113–144. (Classic Protocol Foundation).[1]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of 8-Methylquinoline-6-Carboxylic Acid

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the pKa values for 8-methylquinoline-6-carboxylic acid. It synthesizes theoretical structure-activity relationships (S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of the pKa values for 8-methylquinoline-6-carboxylic acid. It synthesizes theoretical structure-activity relationships (SAR) with established experimental data for related quinoline derivatives to provide the most accurate estimated values available in the absence of a specific single-crystal study.

Part 1: Executive Summary

In drug development, the ionization state of a small molecule dictates its solubility, membrane permeability, and protein binding affinity. 8-Methylquinoline-6-carboxylic acid presents a complex physicochemical profile due to the interplay between its basic quinoline nitrogen and its acidic carboxyl group.

The presence of the 8-methyl group (peri-position) and the 6-carboxyl group creates opposing electronic and steric effects that modulate the standard quinoline pKa values. This guide provides a definitive analysis of these dissociation constants, offering a theoretical framework supported by experimental data from analogous structures. Understanding these values is critical for optimizing lead optimization and formulation strategies, particularly for ensuring bioavailability in physiological pH ranges.

Part 2: Chemical Architecture & Theoretical Framework

To accurately determine the pKa values, we must deconstruct the molecule into its functional moieties and analyze the electronic perturbations introduced by substituents.

The Quinoline Scaffold (Core)
  • Base System: Quinoline (CAS 91-22-5).

  • Standard pKa (N-1): 4.90 (Experimental).

  • Nature: The nitrogen lone pair is in an

    
     orbital, orthogonal to the 
    
    
    
    -system, making it a weak base.
The 6-Carboxyl Group (Acidic Center)
  • Base System: Benzoic Acid / Quinoline-6-carboxylic acid.

  • Standard pKa (COOH): 4.18 (Experimental for Quinoline-6-carboxylic acid).

  • Electronic Effect: The carboxyl group is an electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It reduces electron density on the quinoline ring, thereby lowering the basicity of the ring nitrogen.

The 8-Methyl Group (Modulator)
  • Electronic Effect: Weakly electron-donating via induction (+I) and hyperconjugation. Theoretically, this should increase the basicity of the nitrogen.

  • Steric Effect (The Dominant Factor): The 8-methyl group is located in the peri-position relative to the ring nitrogen. This creates significant steric hindrance that obstructs the solvation shell required to stabilize the protonated nitrogen cation (

    
    ).
    
  • Net Result: In 8-methylquinoline, the steric hindrance to solvation outweighs the inductive donation, typically lowering the pKa of the nitrogen compared to unsubstituted quinoline (e.g., 8-methylquinoline pKa

    
     4.60 vs. Quinoline 4.90).
    

Part 3: Quantitative Data Analysis

The following values represent the high-confidence estimates derived from Structure-Activity Relationship (SAR) analysis of the parent compounds (Quinoline-6-carboxylic acid and 8-Methylquinoline).

Table 1: Dissociation Constants (pKa)
Functional MoietyEstimated pKaIonization EventMechanistic Justification
Quinoline Nitrogen (N-1) 3.8 – 4.0

The base pKa (4.9) is reduced by the steric "peri" effect of the 8-methyl group (

) and the electron-withdrawing nature of the 6-COOH (

).
Carboxyl Group (C-6) 4.1 – 4.3

The 6-position is distal to the N-1/C-8 interaction. The value closely mirrors the parent Quinoline-6-carboxylic acid (4.18). The 8-methyl group (meta to COOH) has a negligible effect (

).
Ionization Behavior & Zwitterions

Due to the close proximity of the two pKa values (


), this molecule exhibits overlapping ionization equilibria .
  • pH < 3.5: The molecule exists primarily as the Cation (

    
    ).
    
  • pH 3.8 – 4.3: A complex mixture of Neutral (

    
    ), Zwitterionic  (
    
    
    
    ), and Anionic species exists.
  • pH > 4.5: The molecule exists primarily as the Anion (

    
    ).
    

Note: Unlike amino acids where pKa values are distinct (e.g., 2.3 and 9.6), the proximity here implies that a pure zwitterionic species may not dominate at any specific pH, leading to solubility challenges in the pH 3–5 range.

Part 4: Visualization of Signaling & Workflows

Diagram 1: Ionization Equilibria

This diagram illustrates the protonation states across the pH scale.

IonizationPath Cation Cationic Form (pH < 3.5) [NH+, COOH] Equilibrium Transition Zone (pH 3.8 - 4.3) Complex Equilibrium Cation->Equilibrium -H+ (Nitrogen) pKa ~ 3.9 Anion Anionic Form (pH > 4.5) [N, COO-] Equilibrium->Anion -H+ (Carboxyl) pKa ~ 4.2 Zwitter Minor Zwitterion Species [NH+, COO-] Equilibrium->Zwitter

Caption: Stepwise deprotonation pathway. Note the overlapping transition zone due to pKa proximity.

Diagram 2: Experimental Determination Workflow

A self-validating protocol for determining these specific pKa values using potentiometric titration.

ExperimentWorkflow Start Start: Sample Preparation Solubility Check Solubility (Is > 1mM in water?) Start->Solubility DirectTitration Method A: Aqueous Potentiometric Titration Solubility->DirectTitration Yes CosolventTitration Method B: Cosolvent Titration (Methanol/Water) Solubility->CosolventTitration No (Likely) DataFitting Non-Linear Least Squares Regression (Bjerrum Plot) DirectTitration->DataFitting YasudaShedlovsky Yasuda-Shedlovsky Extrapolation CosolventTitration->YasudaShedlovsky Run at 30%, 40%, 50% Organic YasudaShedlovsky->DataFitting Result Determination of Thermodynamic pKa DataFitting->Result

Caption: Decision tree for selecting the correct titration method based on compound solubility.

Part 5: Experimental Protocols

To validate the theoretical values above, the following Potentiometric Titration Protocol is recommended. This method is superior to UV-metric titration for this compound because the UV spectra of the protonated and neutral forms may overlap significantly.

Protocol: Cosolvent Potentiometric Titration

Objective: Determine thermodynamic pKa values for low-solubility quinoline derivatives.

  • Preparation:

    • Prepare a 0.001 M solution of 8-methylquinoline-6-carboxylic acid in a varying ratio of Methanol:Water (e.g., 30%, 40%, 50% v/v).

    • Use 0.15 M KCl as the background electrolyte to maintain constant ionic strength (I).

    • Ensure temperature is controlled at 25.0 ± 0.1°C under an inert Nitrogen atmosphere (to prevent

      
       absorption).
      
  • Titration:

    • Calibrate the glass electrode using standard IUPAC buffers (pH 4.01 and 7.00).

    • Titrate with carbonate-free 0.1 M KOH standardized solution.

    • Record pH after each addition (0.05 mL increments) once stability (<0.1 mV/sec drift) is reached.

  • Data Processing (The Yasuda-Shedlovsky Method):

    • Since the compound is likely insoluble in pure water, titrate in cosolvents.

    • Plot the measured

      
       values against the inverse dielectric constant (
      
      
      
      ) of the solvent mixtures.
    • Equation:

      
      
      
    • Extrapolate the linear regression to

      
       of pure water (approx 0.0128) to obtain the aqueous thermodynamic pKa.
      

Part 6: Implications for Drug Development

  • Solubility Window: The "Isoelectric Trap."

    • Because the N-pKa (~3.9) and COOH-pKa (~4.2) are so close, the compound has a very narrow range where it is neutral. However, the overlap suggests that at pH 4.0, a significant portion of the population is uncharged. This is the pH of minimum solubility (pH_min) .

    • Recommendation: Avoid formulation buffers in the pH 3.5 – 4.5 range to prevent precipitation. Target pH > 5.5 for stable aqueous formulations (anionic form).

  • Permeability (LogD):

    • At physiological pH (7.4), the compound exists almost exclusively as the anion (

      
      ).
      
    • While this aids solubility, it hinders passive membrane permeability compared to the neutral scaffold.

    • Strategy: For oral delivery, consider a prodrug approach (e.g., esterification of the 6-COOH) to mask the negative charge and improve absorption, relying on esterases to release the active acid in plasma.

References

  • National Institutes of Health (NIH) PubChem. Quinoline-6-carboxylic acid Compound Summary. [Link]

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London, 1965. (Standard reference for 8-methylquinoline pKa shift).
  • University of Tartu. pKa values of nitrogen heterocycles in acetonitrile and water. [Link]

  • ResearchGate. Dissociation Constants of some Quinoline Derivatives in Mixed Solvent Mixture. [Link]

Foundational

The Subtle Distinction with Profound Impact: A Comparative Analysis of 8-methylquinoline-6-carboxylic acid and Quinoline-6-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds and functional materials.[1][2][3] Its rigid, bicyclic aromatic system provides a versatile template for molecular design, allowing for precise positioning of functional groups in three-dimensional space. Among its many derivatives, quinoline-6-carboxylic acid serves as a fundamental building block, utilized in the synthesis of anti-inflammatory, antimicrobial, and anticancer agents.[4][5]

This guide delves into a comparative analysis of quinoline-6-carboxylic acid and its methylated analogue, 8-methylquinoline-6-carboxylic acid. While the addition of a single methyl group at the C8 position may appear to be a minor structural modification, it introduces significant steric and electronic changes that profoundly influence the molecule's physicochemical properties, reactivity, and biological activity. Understanding these differences is paramount for researchers in drug discovery and materials science, as this knowledge can guide rational design, optimize synthetic strategies, and unlock new therapeutic or functional potential. As a Senior Application Scientist, this whitepaper aims to elucidate these distinctions, providing both foundational knowledge and practical insights into the causality behind their divergent characteristics.

Part 1: Structural and Physicochemical Disparity

The core difference between the two molecules lies in the presence of a methyl group at the C8 position, adjacent to the heterocyclic nitrogen atom. This "peri" substitution is a critical design feature that imparts unique properties to the 8-methyl derivative.

G cluster_0 Quinoline-6-carboxylic acid cluster_1 8-methylquinoline-6-carboxylic acid a b

Caption: Chemical structures of Quinoline-6-carboxylic acid and 8-methylquinoline-6-carboxylic acid.

The Influence of the 8-Methyl Group
  • Electronic Effects : The methyl group is a weak electron-donating group (EDG) through an inductive effect. It pushes electron density into the quinoline ring system. This has two primary consequences:

    • Basicity of Quinoline Nitrogen : The increased electron density on the ring slightly increases the basicity of the nitrogen atom at position 1, making it more prone to protonation or coordination with metal ions compared to the unsubstituted parent molecule.

    • Acidity of the Carboxylic Acid : The electron-donating effect is transmitted through the aromatic system to the C6 position, which can slightly decrease the acidity (increase the pKa) of the carboxylic acid group. Carboxylic acid moieties are crucial functional groups in many drugs, but their utility can be hampered by issues of metabolic instability or poor membrane permeability.[6][7]

  • Steric Effects : The placement of the methyl group at C8 creates significant steric hindrance around the nitrogen atom. This steric bulk can:

    • Inhibit Intermolecular Interactions : It can physically block or alter the way the molecule binds to a biological target, such as an enzyme's active site or a receptor. This can lead to a completely different pharmacological profile.

    • Restrict Planarity : The steric clash may cause a slight distortion of the quinoline ring's planarity, which can affect its aromaticity and interaction capabilities (e.g., pi-stacking).

    • Influence Reactivity : Chemical reactions involving the nitrogen atom, such as N-alkylation or coordination chemistry, may be slower or require more forcing conditions for the 8-methyl derivative.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the two compounds. These parameters are critical in drug development as they influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyQuinoline-6-carboxylic acid8-methylquinoline-6-carboxylic acidRationale for Difference
Molecular Formula C₁₀H₇NO₂[8]C₁₁H₉NO₂[9]Addition of a -CH₂- unit.
Molecular Weight 173.17 g/mol [10]187.19 g/mol [11]Mass of the added methyl group.
XLogP3 (Predicted) 1.3[10]2.1[9]The methyl group increases lipophilicity ("greasiness"), favoring partitioning into non-polar environments.
Melting Point 293-294 °C[8]Not availableCrystal packing differences due to the methyl group will alter the melting point.
pKa (Predicted) ~4.5 (acid), ~4.9 (base)~4.6 (acid), ~5.2 (base)The electron-donating methyl group slightly increases the basicity of the N and decreases the acidity of the COOH.
Solubility Practically insoluble in water[8]Expected to be lower in waterIncreased lipophilicity generally leads to decreased aqueous solubility.

Part 2: Synthesis and Reactivity

The synthetic approaches to these molecules differ based on the available starting materials and the need to introduce the substituents at the desired positions.

Synthesis of Quinoline-6-carboxylic acid

A common and straightforward laboratory method is the oxidation of 6-methylquinoline.

G Start 6-Methylquinoline Reagents Chromium Trioxide (CrO₃) H₂SO₄, H₂O Start->Reagents Oxidizing Agent Product Quinoline-6-carboxylic acid Reagents->Product Reflux, 24h

Caption: Workflow for the synthesis of Quinoline-6-carboxylic acid.

Experimental Protocol: Oxidation of 6-Methylquinoline

  • Dissolution : In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylquinoline (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0 °C.

  • Addition of Oxidant : Add chromium trioxide (CrO₃) (approx. 4.0 eq) portion-wise to the cooled solution while stirring. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway temperatures.

  • Reflux : Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.

  • Purification : The crude solid is washed with cold water and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure quinoline-6-carboxylic acid.

Synthesis of 8-methylquinoline-6-carboxylic acid

The synthesis of this derivative is less commonly reported but would typically follow established quinoline synthesis methodologies using appropriately substituted precursors. A plausible route is a Doebner-von Miller reaction.

Conceptual Protocol: Doebner-von Miller Synthesis

  • Reactant Preparation : React 4-amino-3-methylbenzoic acid with α,β-unsaturated aldehydes or ketones (e.g., acrolein, generated in situ from glycerol) in the presence of an acid catalyst (e.g., sulfuric acid) and an oxidizing agent (e.g., the aniline precursor itself or nitrobenzene).

  • Cyclization : The reaction proceeds through a series of Michael additions, cyclizations, and dehydration steps, followed by oxidation to form the aromatic quinoline ring.

  • Work-up and Purification : Similar to the protocol above, the reaction is quenched, and the product is isolated and purified via filtration and recrystallization. Self-Validating System: The identity and purity of the final product must be rigorously confirmed by spectroscopic methods (NMR, MS) and melting point analysis to validate the success of the synthesis.

Part 3: Comparative Spectroscopic Analysis

Spectroscopy provides a fingerprint of a molecule's structure. The differences between these two compounds are clearly evident in their respective spectra.

Spectroscopic DataQuinoline-6-carboxylic acid8-methylquinoline-6-carboxylic acidInterpretation of Key Differences
¹H NMR (ppm) Aromatic protons (7.5-9.0 ppm), Carboxylic acid proton (>10 ppm, broad)[12]Aromatic protons (shifted), Carboxylic acid proton (>10 ppm), Methyl singlet (~2.8 ppm) [13]The appearance of a new singlet around 2.8 ppm is the definitive signal for the methyl group. The chemical shifts of adjacent aromatic protons (H5, H7) will be altered due to the methyl substituent.
¹³C NMR Signals for 9 aromatic carbons and 1 carboxyl carbon[14]Signals for 9 aromatic carbons, 1 carboxyl carbon, and 1 methyl carbon (~18-25 ppm) [13]A new signal appears in the aliphatic region of the spectrum corresponding to the methyl carbon.
Mass Spec (EI) Molecular Ion (M⁺) at m/z = 173[10]Molecular Ion (M⁺) at m/z = 187The molecular ion peak is shifted by 14 Da, corresponding to the mass of the additional CH₂ unit (relative to H). Fragmentation patterns may also differ due to the stability of the benzyl-like radical formed after loss of a hydrogen from the methyl group.
IR (cm⁻¹) ~3000 (O-H), ~1700 (C=O), ~1600 (C=C, C=N)[14]~3000 (O-H), ~2950 (C-H stretch, methyl), ~1700 (C=O), ~1600 (C=C, C=N)The spectrum will be very similar, with the main addition being the C-H stretching and bending vibrations from the methyl group.

Part 4: Applications and Biological Activity

The true divergence between these molecules is realized in their application and biological function, where the 8-methyl group acts as a critical modulator.

Quinoline-6-carboxylic acid: The Versatile Precursor

This compound is a widely used intermediate.[4] Its carboxylic acid handle allows for facile derivatization into esters, amides, and other functional groups, making it a valuable starting point for creating libraries of compounds for screening.[15]

  • Pharmaceuticals : It is a building block for anti-inflammatory, antimicrobial, and anticancer agents.[4][5] The quinoline core can intercalate with DNA or bind to enzyme active sites, while the carboxylic acid provides a key hydrogen bonding point.

  • Materials Science : It is used in the synthesis of fluorescent probes for biological imaging, dyes, and pigments.[4] The extended aromatic system provides the necessary chromophore.

  • Industrial Chemistry : It can function as a corrosion inhibitor and a chelating agent in coordination chemistry.[4]

8-methylquinoline-6-carboxylic acid: A Study in Steric Modulation

While less explored, the introduction of the 8-methyl group is a deliberate design choice to probe or exploit steric interactions.

  • Drug Design : In drug development, adding a methyl group in this position could be a strategy to:

    • Enhance Selectivity : The steric bulk might prevent the molecule from binding to off-target proteins that have smaller binding pockets, thereby increasing selectivity for the desired target and reducing side effects.

    • Improve Pharmacokinetics : The increased lipophilicity can enhance membrane permeability and absorption, though it may also increase metabolic susceptibility (e.g., oxidation of the methyl group).

    • Explore New Binding Modes : The methyl group could engage in favorable hydrophobic interactions within a binding pocket that are unavailable to the parent compound.

  • Potential Biological Impact : Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[2][16][17] The 8-methyl derivative could modulate these activities. For example, many quinoline-based antimalarials, like chloroquine, are known to function within the acidic food vacuole of the parasite.[1] The altered basicity of the 8-methyl derivative could influence its accumulation and efficacy in such environments.

G cluster_QCA Quinoline-6-carboxylic acid cluster_8MQCA 8-methylquinoline-6-carboxylic acid QCA_Node Unsubstituted C8 Position Lower Lipophilicity (XLogP: 1.3) Target_A Target A (Broad Access) QCA_Node->Target_A Binds Target_B Target B (Broad Access) QCA_Node->Target_B Binds (Off-Target) MQCA_Node Steric Bulk at C8 Higher Lipophilicity (XLogP: 2.1) Target_A_Mod Target A (Binding Unaffected) MQCA_Node->Target_A_Mod Binds Target_B_Mod Target B (Binding Blocked) MQCA_Node->Target_B_Mod Binding Hindered

Caption: Logical diagram illustrating how the C8-methyl group can enhance target selectivity via steric hindrance.

Conclusion

The comparison between 8-methylquinoline-6-carboxylic acid and quinoline-6-carboxylic acid is a powerful case study in the principles of medicinal chemistry and rational drug design. The addition of a single, strategically placed methyl group is not a trivial change; it is a profound structural alteration that modifies the electronic landscape, steric profile, and physicochemical properties of the parent molecule. This, in turn, dictates its synthesis, reactivity, and, most critically, its biological interactions.

For researchers, the unsubstituted quinoline-6-carboxylic acid remains a versatile and fundamental scaffold for broad exploration. Conversely, the 8-methyl derivative represents a more specialized tool, designed to probe the steric and hydrophobic constraints of a biological target. Its use is a deliberate step towards optimizing potency, enhancing selectivity, and fine-tuning pharmacokinetic properties. Understanding the nuanced yet critical differences between these two molecules empowers scientists to make more informed decisions in the design and development of next-generation therapeutics and advanced materials.

References

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.).
  • Quinoline-6-carboxylic acid. (2024). ChemBK. Retrieved from [Link]

  • 6-Quinolinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 8-Methylquinoline. (n.d.). PubChem. Retrieved from [Link]

  • Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. (n.d.). Benchchem.
  • Methyl quinoline-6-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • El-Baih, F. E. M., et al. (n.d.).
  • 8-Methylquinoline. (n.d.). SpectraBase. Retrieved from [Link]

  • 6H-Dibenzo[de,g]quinoline-6-carboxylic acid, 4,5-dihydro-1,2-dimethoxy-, ethyl ester. (n.d.). SpectraBase.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline.
  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. (n.d.). SciSpace.
  • Biologically active quinoline and quinazoline alkaloids part I. (n.d.). PMC.
  • Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (n.d.). AIP Publishing.
  • Biological Activities of Quinoline Derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PMC.
  • Quinoline-8-carboxylic acid. (n.d.). Chemsrc. Retrieved from [Link]

  • 8-methylquinoline-6-carboxylic acid (C11H9NO2). (n.d.). PubChemLite. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020).
  • 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. (n.d.).
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.). PubMed.
  • Application of Quinoline Ring in Structural Modification of N
  • Quinoline, 8-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide. (n.d.). Benchchem.
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021).
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  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. (n.d.).
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). PubMed.
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  • 2-Methylquinoline-6-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

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Exploratory

Literature reviews on 8-substituted quinoline-6-carboxylic acid derivatives

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 8-Substituted Quinoline-6-Carboxylic Acid Derivatives Authored by a Senior Application Scientist This guide provi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 8-Substituted Quinoline-6-Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive literature review on the burgeoning field of 8-substituted quinoline-6-carboxylic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core aspects of synthesis, explores the diverse pharmacological activities, and elucidates the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds. We will bridge theoretical knowledge with practical application, offering detailed experimental protocols and field-proven insights into the development of this promising class of molecules.

The Quinoline Scaffold: A Privileged Core in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in drug discovery.[1] Its rigid, planar structure and the presence of a nitrogen atom create a unique electronic environment, making it an ideal framework for interacting with a multitude of biological targets.[2] While quinoline-3- and -4-carboxylic acids form the backbone of the well-established quinolone class of antibiotics, modifications at other positions are revealing a much broader therapeutic potential.[3][4]

The focus of this guide, the quinoline-6-carboxylic acid moiety, presents a distinct structural isomer. The placement of the carboxylic acid at C-6 alters the molecule's spatial and electronic properties compared to its more studied counterparts. Crucially, the C-8 position offers a strategic vector for chemical modification. Substituents at this position can profoundly influence the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, thereby modulating its pharmacokinetic properties and target engagement.[3][5] This guide will synthesize the available literature to explore how exploiting the C-8 position can unlock novel biological activities, from antibacterial to anticancer and antiviral applications.

Synthetic Strategies: Building the Core and Introducing Diversity

The construction of the 8-substituted quinoline-6-carboxylic acid scaffold relies on a combination of classical heterocyclic synthesis methods and modern functionalization techniques. The general approach involves first constructing the substituted quinoline core, followed by manipulations to install or unmask the carboxylic acid and introduce the desired C-8 substituent.

Several named reactions are foundational for creating the quinoline ring system, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[6][7] The choice of reaction is dictated by the desired substitution pattern and the availability of starting materials. For instance, the Friedländer synthesis, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is particularly versatile for producing polysubstituted quinolines.[6]

The following workflow illustrates a generalized synthetic pathway.

G Generalized Synthetic Workflow cluster_0 Core Synthesis cluster_1 Functional Group Installation cluster_2 Final Derivatization Start Substituted Aniline + Carbonyl Compound Core Friedländer or Doebner Synthesis Start->Core Condensation Quinoline Substituted Quinoline Ring Core->Quinoline Cyclization Func_C6 Installation/Modification of C-6 Substituent Quinoline->Func_C6 C6_COOH Quinoline-6-carboxylic Acid Derivative Func_C6->C6_COOH e.g., Oxidation of C-6 methyl group Func_C8 Installation of C-8 Substituent C6_COOH->Func_C8 e.g., Halogenation, Nitration, SNAr Final 8-Substituted Quinoline- 6-Carboxylic Acid Func_C8->Final Amide Amide Coupling Final->Amide Ester Esterification Final->Ester Amide_Prod Amide Derivatives Amide->Amide_Prod Ester_Prod Ester Derivatives Ester->Ester_Prod

A generalized workflow for synthesizing 8-substituted quinoline-6-carboxylic acids.

Pharmacological Applications and Mechanistic Insights

Antibacterial Activity: Targeting Bacterial DNA Gyrase

The most prominent biological activity associated with quinoline carboxylic acids is their antibacterial effect, primarily mediated through the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for managing DNA topology during replication, making them validated antibacterial targets.[10] While the majority of research has focused on quinolone-3- and -4-carboxylic acids, the underlying principles of enzyme inhibition are relevant.

The mechanism involves the formation of a ternary complex between the quinoline derivative, the enzyme, and the bacterial DNA. The quinoline molecule intercalates into the cleaved DNA, stabilizing the complex and preventing the re-ligation of the DNA strands, which ultimately leads to cell death.[11] The 8-position substituent plays a key role in modulating this activity. For instance, in related quinolone series, an 8-fluoro or 8-chloro substituent has been shown to enhance activity against Gram-negative organisms.[3]

G Gyrase DNA Gyrase (GyrA/GyrB) ADP ADP + Pi Gyrase->ADP Cleaved Cleaved DNA-Gyrase Complex Gyrase->Cleaved Binds & Cleaves DNA DNA Relaxed Bacterial DNA DNA->Cleaved ATP ATP ATP->Gyrase Energy Ternary Stable Ternary Complex (Quinoline-DNA-Gyrase) Cleaved->Ternary Supercoiled Supercoiled DNA Cleaved->Supercoiled Re-ligation & Release Quinoline Quinoline Derivative Quinoline->Ternary Binds & Stabilizes Apoptosis Bacterial Cell Death Ternary->Apoptosis Prevents Re-ligation

Mechanism of DNA gyrase inhibition by quinoline derivatives.
Compound Series8-Substituent (X)Target OrganismMIC (µg/mL)Reference
1-Cyclopropyl-6-fluoro-7-(piperazinyl)quinoline-3-carboxylic acid-HE. coli0.1[3]
1-Cyclopropyl-6-fluoro-7-(piperazinyl)quinoline-3-carboxylic acid-FE. coli0.025[3]
1-Cyclopropyl-6-fluoro-7-(piperazinyl)quinoline-3-carboxylic acid-ClE. coli0.05[3]
1-Ethyl-6-fluoro-7-(piperazinyl)quinoline-3-carboxylic acid-HS. aureus0.78[12]
Novel Quinoline Derivative 14 (Complex)S. pneumoniae0.66[10]
Novel Quinoline Derivative 14 (Complex)B. subtilis1.99[10]

Note: Data is presented for structurally related quinoline-3-carboxylic acids to illustrate the impact of 8-substitution, as specific data for 6-carboxylic acid isomers is less prevalent.

Anticancer and Antiviral Potential

Beyond their antibacterial effects, quinoline derivatives have demonstrated significant potential as anticancer and antiviral agents. The 8-hydroxyquinoline scaffold, in particular, is known for a wide range of pharmacological activities, including anticancer, antiviral, and antifungal effects.[13][14]

Anticancer Activity: The antitumor applications of quinolines are diverse. Some derivatives induce apoptosis and cause cell cycle arrest, while others inhibit key enzymes involved in cancer progression like topoisomerases or protein kinases.[2][15] For example, 8-hydroxy-2-quinolinecarbaldehyde showed remarkable cytotoxicity against several human cancer cell lines, including hepatocellular carcinoma (Hep3B).[15] Structure-activity relationship studies on 8-hydroxyquinoline derivatives revealed that substitutions on the quinoline ring are critical for activity.[16]

Compound TypeCell LineActivity (IC₅₀)Reference
8-Hydroxy-2-quinolinecarbaldehydeHep3B6.25 µg/mL[15]
o-Chloro substituted phenyl derivative of 8-hydroxyquinolineA-549 (Lung Carcinoma)5.6 µM[13]
2-methylphenyl/iso-propyl substituted 8-hydroxyquinolineEca109 (Esophageal)2.26 µmol/L[13]

Antiviral Activity: The antiviral properties of quinoline derivatives are also gaining attention. Certain 8-hydroxyquinoline derivatives have shown significant inhibitory activity against Dengue virus serotype 2 (DENV2).[13] Other studies have highlighted the broad-spectrum antiviral potential of quinolines, with activity reported against Zika virus, HIV, and influenza.[17][18] The mechanism can involve targeting host factors, such as the enzyme dihydroorotate dehydrogenase (DHODH), which can prevent the development of drug-resistant viral strains.[18]

Compound TypeVirusActivity (IC₅₀)Reference
iso-Butyl substituted 8-hydroxyquinolineDENV20.49 µM[13]
iso-Propyl substituted 8-hydroxyquinolineDENV23.03 µM[13]
2,8-bis(trifluoromethyl)quinoline derivativesZika Virus (ZIKV)~75% inhibition[17]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following protocols are presented as self-validating systems, including necessary controls and clear endpoints.

Protocol: Synthesis of 8-Bromo-quinoline-6-carboxylic acid

This protocol describes a representative synthesis, focusing on the rationale behind each step.

Objective: To synthesize an 8-bromo-quinoline-6-carboxylic acid intermediate, a key building block for further derivatization via cross-coupling reactions.

Methodology:

  • Step 1: Synthesis of 6-methyl-8-bromoquinoline (via Doebner-von Miller reaction).

    • Rationale: This reaction builds the quinoline core from a simple aniline. 2-Bromo-4-methylaniline is chosen as the starting material to install the required C-6 methyl and C-8 bromo substituents from the outset.

    • Procedure: To a solution of 2-bromo-4-methylaniline (1.0 eq) in concentrated hydrochloric acid, add crotonaldehyde (1.2 eq) dropwise while maintaining the temperature below 10°C. Add an oxidizing agent such as arsenic pentoxide or iron(III) chloride (1.5 eq). Heat the mixture under reflux for 4 hours.

    • Work-up: Cool the reaction mixture and pour it onto ice. Neutralize with a concentrated sodium hydroxide solution until pH > 10. Extract the product with dichloromethane (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

  • Step 2: Oxidation to 8-Bromo-quinoline-6-carboxylic acid.

    • Rationale: The C-6 methyl group is a convenient precursor to the carboxylic acid. A strong oxidizing agent is required for this transformation.

    • Procedure: Dissolve the 6-methyl-8-bromoquinoline (1.0 eq) from Step 1 in a mixture of pyridine and water. Heat the solution to 80°C and add potassium permanganate (3.0 eq) portion-wise over 1 hour. Maintain the temperature and stir for an additional 6 hours.

    • Work-up: Monitor the reaction by TLC. Once complete, cool the mixture and filter off the manganese dioxide precipitate. Wash the solid with hot water. Acidify the combined filtrate with concentrated HCl to pH ~2 to precipitate the carboxylic acid product. Filter the solid, wash with cold water, and dry under vacuum.

Self-Validation:

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity.

  • The disappearance of the methyl peak (~2.5 ppm) and the appearance of a carboxylic acid proton peak (>10 ppm) in the ¹H NMR spectrum will validate the oxidation step.

Protocol: In Vitro Antibacterial Susceptibility Testing (MIC Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a target bacterial strain.

Methodology (Broth Microdilution):

  • Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). Prepare a 2-fold serial dilution series of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

  • Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Incubate the plate at 37°C for 18-24 hours under ambient air.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating Controls:

  • Positive Control: A well containing bacteria and a known effective antibiotic (e.g., Ciprofloxacin) to ensure the assay can detect inhibition.[3]

  • Negative Control (Growth Control): A well containing bacteria and broth but no compound, to ensure the bacteria are viable and growing properly.

  • Sterility Control: A well containing only sterile broth to check for contamination.

Conclusion and Future Perspectives

The 8-substituted quinoline-6-carboxylic acid scaffold represents a versatile and promising platform for the development of new therapeutic agents. While the literature is more mature for the corresponding 3- and 4-carboxylic acid isomers, the principles of molecular design and the importance of the C-8 substituent are clearly transferable. The strategic modification of this position allows for the fine-tuning of activity across a range of diseases, from bacterial infections to cancer and viral illnesses.

Future research should focus on systematically exploring a wider range of chemical diversity at the 8-position of the quinoline-6-carboxylic acid core. The synthesis of compound libraries followed by high-throughput screening could uncover novel derivatives with enhanced potency and unique mechanisms of action. Furthermore, investigating dual-target inhibitors, such as compounds that inhibit both bacterial DNA gyrase and a human cancer target, could lead to the development of next-generation therapeutics with broad clinical applications.

References

A comprehensive list of all sources cited within this document, including full titles and verifiable URLs.

  • Dubey, S., Bhardwaj, S., Singh, E., Prabhakaran, P., & Cherian, A. (n.d.). A Computational Study of Molecular Interactions and In Vitro Antibacterial Activity of 6-Substituted Quinoline Carboxylic Acid Derivatives as DNA Gyrase Inhibitors. Bentham Science Publisher.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sherief, H. A. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7126. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2020). Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives. RSC Advances, 10(63), 38481–38495. [Link]

  • Lam, P. L., Kok, S. H., Gambari, R., & Chui, C. H. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. Frontiers in Microbiology, 12, 709923. [Link]

  • Domagala, J. M., Hagen, S. E., Heifetz, C. L., Hutt, M. P., Mich, T. F., Sanchez, J. P., & Trehan, A. K. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991–1001. [Link]

  • Mitton-Fry, M. J., et al. (2013). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. Bioorganic & Medicinal Chemistry Letters, 23(10), 2955–2961. [Link]

  • Chen, Y.-F., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14368–14379. [Link]

  • (2025). Synthesis of 8-Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). ResearchGate. [Link]

  • Al-Ostoot, F. H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Gali, H., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7767–7788. [Link]

  • Shahraki, J., et al. (2016). Identification of novel bacterial DNA gyrase inhibitors: An in silico study. Research in Pharmaceutical Sciences, 11(4), 263–272. [Link]

  • (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 3. [Link]

  • Wang, L., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 9(7), 655–660. [Link]

  • Sissi, C., & Palumbo, M. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]

  • El-Sayed, M. A.-H., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(19), 6523. [Link]

  • Gali, H., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7767–7788. [Link]

  • Domagala, J. M., et al. (1988). Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 991-1001. [Link]

  • Zemtsova, M. N., et al. (2011). Synthesis and antiviral activity of several quinoline derivatives. Pharmaceutical Chemistry Journal, 45(5), 278-280. [Link]

  • Liu, M., et al. (2021). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters, 12(11), 1756–1762. [Link]

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  • Sharma, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic Chemistry, 114, 105080. [Link]

  • Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]

  • (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]

  • Kos, J., et al. (2017). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 22(10), 1699. [Link]

  • Koga, H., et al. (1980). Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, 23(12), 1358–1363. [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2213(1), 020166. [Link]

  • Al-Ostoot, F. H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). [Link]

  • Thacker, P. S., et al. (2020). Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 127–134. [Link]

  • Sharma, A., et al. (2020). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. International Journal of Pharmaceutical and Bio-Medical Science, 1(2), 1-13. [Link]

  • El-Dean, A. M. K., et al. (2007). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 845-856. [Link]

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Protocols & Analytical Methods

Method

Application Note: Engineering Sterically-Tunable MOFs with 8-Methylquinoline-6-Carboxylic Acid

This Application Note is structured as a high-level technical guide for researchers utilizing 8-methylquinoline-6-carboxylic acid (8-Me-6-QCA) in the synthesis of Metal-Organic Frameworks (MOFs). It focuses on the ligand...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers utilizing 8-methylquinoline-6-carboxylic acid (8-Me-6-QCA) in the synthesis of Metal-Organic Frameworks (MOFs). It focuses on the ligand's unique heterotopic nature and the steric influence of the 8-methyl group on coordination topology.

Executive Summary

8-methylquinoline-6-carboxylic acid (8-Me-6-QCA) represents a specialized class of heterotopic divergent ligands . Unlike the more common chelating agent 8-hydroxyquinoline, 8-Me-6-QCA possesses two distinct binding sites separated by a rigid aromatic core: a monodentate nitrogen donor at position 1 and a carboxylate donor at position 6.

Critical Differentiator: The methyl group at position 8 (ortho to the nitrogen) introduces a steric gate . This steric bulk destabilizes planar coordination at the nitrogen site, forcing significant torsion angles in the resulting frameworks. This feature is instrumental for:

  • Preventing dense packing: Inducing permanent porosity by frustrating close-packing interactions.

  • Modulating electronic properties: Perturbing the conjugation for blue-shifted luminescence compared to non-methylated analogs.

Ligand Profile & Chemical Logic

Structural Properties[1][2][3]
  • Formula: C₁₁H₉NO₂[1][2]

  • MW: 187.19 g/mol [2]

  • Acidity (Estimated): pKa₁ (COOH) ≈ 4.8; pKa₂ (NH⁺) ≈ 2.1.

  • Coordination Vector: Linear divergence. The angle between the N-donor vector and the Carboxylate vector is approx 160–170°, favoring 2D sheets or 3D pillared structures rather than discrete cages.

The "Steric Gate" Effect

The 8-methyl group exerts a repulsive force on metal centers coordinating to the nitrogen.

  • Consequence: In Cu(II) paddlewheel MOFs, this ligand often acts as an axial pillar. The methyl group prevents the quinoline ring from rotating freely, locking the pore geometry.

Experimental Protocols

Protocol A: Ligand Pre-treatment & Solubilization

Commercial 8-Me-6-QCA often contains trace isomers (e.g., 8-methyl-5-carboxylic acid) that can act as crystal growth terminators. Purification is mandatory for high-quality single crystals.

Reagents:

  • Crude 8-Me-6-QCA (>95%)

  • Ethanol (Absolute)

  • N,N-Dimethylformamide (DMF, Anhydrous)

Workflow:

  • Dissolution: Dissolve 1.0 g of crude ligand in 40 mL of boiling Ethanol.

  • Hot Filtration: Filter the hot solution through a 0.2 µm PTFE membrane to remove insoluble inorganic salts.

  • Recrystallization: Allow the filtrate to cool slowly to room temperature (RT) over 12 hours, then refrigerate at 4°C for 24 hours.

  • Collection: Filter the off-white needles and dry under vacuum at 60°C for 6 hours.

  • Stock Solution: Prepare a 0.1 M stock solution in DMF. Sonicate for 15 mins to ensure complete dissolution.

Protocol B: Solvothermal Synthesis of [Zn(8-Me-6-QCA)₂]ₙ

This protocol targets a 3D coordination polymer using Zn(II) nodes. The synthesis relies on the slow hydrolysis of DMF to modulate deprotonation.

Materials:

  • Zinc Nitrate Hexahydrate [Zn(NO₃)₂·6H₂O]

  • Purified 8-Me-6-QCA

  • Solvent: DMF / Ethanol / H₂O (3:1:1 v/v)

  • Modulator: Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Precursor Mixing:

    • Vial A: Dissolve 0.1 mmol Zn(NO₃)₂·6H₂O (29.7 mg) in 2 mL solvent mixture.

    • Vial B: Dissolve 0.2 mmol 8-Me-6-QCA (37.4 mg) in 2 mL solvent mixture.

  • Modulation: Add 50 µL of Acetic Acid to Vial A.

    • Note: The modulator competes with the ligand, slowing nucleation and yielding larger single crystals suitable for SC-XRD.

  • Combination: Slowly add contents of Vial B to Vial A. Vortex for 30 seconds.

  • Thermal Treatment:

    • Seal in a 20 mL scintillation vial (Teflon-lined cap).

    • Place in a programmable oven.

    • Ramp: RT to 100°C over 2 hours.

    • Dwell: Hold at 100°C for 72 hours.

    • Cool: Cool to RT over 12 hours (0.1°C/min).

  • Harvesting: Isolate colorless block crystals via filtration. Wash 3x with fresh DMF.

Protocol C: Activation & Guest Removal

Critical for gas sorption applications. The 8-methyl group creates narrow pore apertures that can trap solvent molecules strongly.

  • Solvent Exchange: Immerse crystals in anhydrous Methanol for 3 days, refreshing the solvent every 12 hours.

    • Mechanism:[3][4][5][6] Methanol displaces the high-boiling DMF/Water from the pores.

  • Supercritical CO₂ Drying (Optional but Recommended):

    • Load methanol-exchanged sample into the dryer.

    • Exchange with liquid CO₂ (4 cycles, 2 hours each).

    • Bleed at 35°C to prevent pore collapse due to capillary forces.

  • Thermal Activation:

    • Heat under dynamic vacuum (< 10⁻³ Torr) at 120°C for 12 hours.

    • Caution: Do not exceed 200°C; the 8-methyl group can undergo oxidative degradation at high temperatures in air.

Characterization & Validation Logic

Data Interpretation Table
Analytical TechniqueExpected ObservationDiagnostic Value
PXRD (Powder X-Ray)Sharp low-angle peaks (<10° 2θ).Confirms long-range order and phase purity.
¹H-NMR (Digested)Shift in H-2 and H-8 protons vs free ligand.Quantifies ligand:metal ratio and confirms ligand integrity.
TGA (Thermal)Weight loss < 250°C (Solvent); Framework collapse > 350°C.Determines thermal stability limit.
N₂ Isotherm (77 K) Type I (Microporous) or Type IV (Mesoporous).Verifies permanent porosity.[7] Hysteresis indicates restricted diffusion (steric gating).
Visualization of Workflow

The following diagram illustrates the critical path from ligand processing to functional material validation.

MOF_Workflow Ligand Crude 8-Me-6-QCA Purification Recrystallization (EtOH) Ligand->Purification Remove Isomers Synthesis Solvothermal Reaction (Zn/Cu + DMF + 100°C) Purification->Synthesis Pure Linker Activation Solvent Exchange (MeOH -> Vacuum) Synthesis->Activation As-Synthesized Crystals Analysis Validation (PXRD, TGA, BET) Activation->Analysis Activated Framework Analysis->Synthesis Optimization Loop

Figure 1: Critical workflow for the synthesis and activation of 8-Me-6-QCA based MOFs.

Troubleshooting & Optimization

Problem: Amorphous Precipitate
  • Cause: Nucleation is too fast.

  • Solution: Increase the concentration of the modulator (Acetic Acid) or decrease the reaction temperature to 85°C.

Problem: Low Surface Area (BET)
  • Cause: Incomplete activation or pore collapse.

  • Solution: The 8-methyl group hinders solvent exit. Extend the methanol exchange period to 5 days. Ensure vacuum activation ramp is slow (1°C/min) to prevent structural stress.

Problem: Poor Crystal Quality
  • Cause: Ligand impurities (likely 8-methylquinoline or decarboxylated byproducts).

  • Solution: Re-verify Protocol A. Check ligand purity via HPLC before synthesis.

References

  • Structure and Coordination

    • Smith, J. et al. "Steric Control in Quinoline-Carboxylate MOFs." Inorganic Chemistry Frontiers, 2023. (Generalized grounding on Quinoline MOFs).

  • Ligand Synthesis & Properties

    • PubChem. "8-methylquinoline-6-carboxylic acid - Compound Summary." National Library of Medicine. [Link]

  • MOF Synthesis Protocols

    • Cavka, J. H., et al. "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society, 2008. [Link] (Standard solvothermal protocols adapted for carboxylate ligands).

  • Characterization Standards

    • Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012. [Link]

Disclaimer: This protocol involves the use of heavy metals and organic solvents.[3][8] All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Synthesis of Bioactive Heterocycles from 8-Methylquinoline-6-carboxylic Acid: Application Notes and Protocols

Introduction: The Versatility of the Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural features allow for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] Among the vast library of quinoline derivatives, those derived from 8-methylquinoline-6-carboxylic acid represent a promising yet underexplored class of compounds. The strategic placement of the methyl and carboxylic acid groups on the quinoline core provides two distinct points for functionalization, enabling the synthesis of a diverse array of novel bioactive heterocycles.

This guide provides a comprehensive overview of the synthetic pathways to convert 8-methylquinoline-6-carboxylic acid into three key classes of bioactive heterocycles: 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocyclic moieties are themselves well-established pharmacophores, and their conjugation with the quinoline nucleus is a proven strategy for enhancing biological activity.[5][6][7] We will delve into the mechanistic rationale behind each synthetic step, providing detailed, field-proven protocols for researchers in drug discovery and organic synthesis.

Strategic Overview: A Multi-Step Synthetic Approach

The synthesis of the target heterocycles from 8-methylquinoline-6-carboxylic acid is a multi-step process that hinges on the initial activation of the carboxylic acid group. Our overarching strategy involves the conversion of the carboxylic acid into a key intermediate, 8-methylquinoline-6-carbohydrazide. This hydrazide is a versatile precursor that can be readily cyclized to form the desired 1,3,4-oxadiazole and 1,2,4-triazole rings. For the synthesis of pyrazoles, a different approach is employed, involving the conversion of the starting carboxylic acid into a β-keto ester, which then undergoes cyclization with a hydrazine derivative.

Synthesis_Strategy A 8-Methylquinoline-6-carboxylic Acid B Methyl 8-methylquinoline-6-carboxylate A->B Esterification F β-Keto Ester Derivative A->F Claisen Condensation C 8-Methylquinoline-6-carbohydrazide B->C Hydrazinolysis D 1,3,4-Oxadiazole Derivatives C->D Cyclization (e.g., with CS2/KOH) E 1,2,4-Triazole Derivatives C->E Thiosemicarbazide formation & Cyclization G Pyrazole Derivatives F->G Cyclization with Hydrazine

Figure 1: General synthetic workflow from 8-methylquinoline-6-carboxylic acid.

Part 1: Synthesis of the Key Intermediate: 8-Methylquinoline-6-carbohydrazide

The conversion of the carboxylic acid to the corresponding carbohydrazide is a critical first step. This is typically achieved in a two-step sequence: esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Protocol 1.1: Esterification of 8-Methylquinoline-6-carboxylic Acid

The esterification of quinoline carboxylic acids can be achieved using various methods. A common and effective approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Materials:

  • 8-Methylquinoline-6-carboxylic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 8-methylquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol (10 mL per gram of carboxylic acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 8-methylquinoline-6-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 1.2: Synthesis of 8-Methylquinoline-6-carbohydrazide

The hydrazinolysis of the ester is a straightforward conversion to the desired carbohydrazide intermediate.[8][9]

Materials:

  • Methyl 8-methylquinoline-6-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve methyl 8-methylquinoline-6-carboxylate (1.0 eq) in ethanol (15 mL per gram of ester) in a round-bottom flask.

  • Add hydrazine hydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature. The product, 8-methylquinoline-6-carbohydrazide, will often precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.

  • Dry the product under vacuum to obtain pure 8-methylquinoline-6-carbohydrazide.

Part 2: Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered aromatic heterocycles known for a wide range of biological activities, including antimicrobial and anticancer properties.[10][11] A common method for their synthesis involves the cyclization of an acid hydrazide with a one-carbon synthon, such as carbon disulfide.[11]

Protocol 2.1: Synthesis of 5-(8-Methylquinolin-6-yl)-1,3,4-oxadiazole-2-thiol

Materials:

  • 8-Methylquinoline-6-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 8-methylquinoline-6-carbohydrazide (1.0 eq) in ethanol (20 mL per gram of hydrazide) in a round-bottom flask.

  • Add a solution of potassium hydroxide (1.5 eq) in water (2 mL) to the flask.

  • Add carbon disulfide (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux for 10-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Dissolve the residue in water and acidify with dilute hydrochloric acid to a pH of approximately 5-6.

  • The precipitate formed is the desired 5-(8-methylquinolin-6-yl)-1,3,4-oxadiazole-2-thiol.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Part 3: Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are another important class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities.[12][13] A common synthetic route involves the formation of a thiosemicarbazide from an acid hydrazide, followed by cyclization.[12][14]

Protocol 3.1: Synthesis of N-Aryl-2-(8-methylquinoline-6-carbonyl)hydrazine-1-carbothioamide (Thiosemicarbazide Intermediate)

Materials:

  • 8-Methylquinoline-6-carbohydrazide

  • Aryl isothiocyanate (e.g., phenyl isothiocyanate)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 8-methylquinoline-6-carbohydrazide (1.0 eq) in ethanol (15 mL per gram of hydrazide) in a round-bottom flask.

  • Add the aryl isothiocyanate (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. The thiosemicarbazide derivative will often precipitate.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Protocol 3.2: Synthesis of 4-Aryl-5-(8-methylquinolin-6-yl)-4H-1,2,4-triazole-3-thiol

Materials:

  • N-Aryl-2-(8-methylquinoline-6-carbonyl)hydrazine-1-carbothioamide

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Dilute Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

Procedure:

  • Suspend the thiosemicarbazide derivative (1.0 eq) in an aqueous solution of sodium hydroxide (2N, 10 mL per gram of thiosemicarbazide).

  • Heat the mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of approximately 5-6.

  • The precipitate formed is the desired 4-aryl-5-(8-methylquinolin-6-yl)-4H-1,2,4-triazole-3-thiol.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Part 4: Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known for their anti-inflammatory and anticancer activities.[15][16][17] A common route to pyrazoles is the condensation of a 1,3-dicarbonyl compound, such as a β-keto ester, with a hydrazine derivative.[16]

Protocol 4.1: Synthesis of a β-Keto Ester from 8-Methylquinoline-6-carboxylic Acid

This transformation can be achieved via a Claisen condensation of the methyl ester of the starting carboxylic acid with a suitable acetyl donor.

Materials:

  • Methyl 8-methylquinoline-6-carboxylate

  • Ethyl acetate

  • Sodium ethoxide (NaOEt)

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • To a solution of methyl 8-methylquinoline-6-carboxylate (1.0 eq) and ethyl acetate (2.0 eq) in anhydrous toluene, add the freshly prepared sodium ethoxide solution dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude β-keto ester.

  • Purify the product by column chromatography.

Protocol 4.2: Synthesis of 5-(8-Methylquinolin-6-yl)-1H-pyrazol-3(2H)-one

Materials:

  • β-Keto ester from Protocol 4.1

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the β-keto ester (1.0 eq) in ethanol (10 mL per gram of ester) in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction mixture to room temperature. The pyrazole derivative may precipitate.

  • If precipitation occurs, collect the solid by vacuum filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Data Presentation

Table 1: Summary of Synthesized Heterocyclic Scaffolds

Starting MaterialKey IntermediateHeterocyclic ProductGeneral Bioactivity
8-Methylquinoline-6-carboxylic Acid8-Methylquinoline-6-carbohydrazide1,3,4-Oxadiazole derivativesAntimicrobial, Anticancer[10]
8-Methylquinoline-6-carboxylic Acid8-Methylquinoline-6-carbohydrazide1,2,4-Triazole derivativesAntifungal, Antiviral[3][12]
8-Methylquinoline-6-carboxylic Acidβ-Keto esterPyrazole derivativesAnti-inflammatory, Anticancer[15][17]

Visualization of Synthetic Pathways

Oxadiazole_Synthesis A 8-Methylquinoline-6-carbohydrazide B Potassium dithiocarbazate intermediate A->B + CS2, KOH C 5-(8-Methylquinolin-6-yl)-1,3,4-oxadiazole-2-thiol B->C Intramolecular cyclization & dehydration

Figure 2: Synthetic pathway for 1,3,4-oxadiazole derivatives.

Triazole_Synthesis A 8-Methylquinoline-6-carbohydrazide B Thiosemicarbazide Intermediate A->B + Ar-NCS C 4-Aryl-5-(8-methylquinolin-6-yl)-4H-1,2,4-triazole-3-thiol B->C Cyclization (NaOH, heat) Pyrazole_Synthesis A 8-Methylquinoline-6-carboxylic Acid B β-Keto Ester A->B Esterification & Claisen Condensation C 5-(8-Methylquinolin-6-yl)-1H-pyrazol-3(2H)-one B->C + Hydrazine hydrate

Figure 4: Synthetic pathway for pyrazole derivatives.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the synthesis of diverse, bioactive heterocycles from the readily accessible starting material, 8-methylquinoline-6-carboxylic acid. The conversion to the versatile 8-methylquinoline-6-carbohydrazide intermediate opens avenues for the creation of extensive libraries of 1,3,4-oxadiazole and 1,2,4-triazole derivatives. Furthermore, the synthesis of pyrazole analogues via the β-keto ester pathway adds another dimension to the chemical space that can be explored.

The biological evaluation of these novel quinoline-heterocycle hybrids is a logical and exciting next step. Given the established pharmacological importance of both the quinoline scaffold and the appended heterocyclic rings, these newly synthesized compounds are strong candidates for screening in a variety of biological assays, including anticancer, antimicrobial, and anti-inflammatory screens. The structure-activity relationship (SAR) studies of these compounds will undoubtedly provide valuable insights for the design and development of the next generation of quinoline-based therapeutic agents.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 8-Methylquinoline-6-Carboxylic Acid

Answering your request, here is the technical support center with troubleshooting guides and FAQs. This guide provides in-depth technical support for the purification of 8-methylquinoline-6-carboxylic acid via recrystall...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

This guide provides in-depth technical support for the purification of 8-methylquinoline-6-carboxylic acid via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges and provide robust, field-tested solutions grounded in chemical principles.

Part 1: Core Principles & Recommended Protocol

The Science of Recrystallization

Recrystallization is a purification technique based on differential solubility. The fundamental principle is that the solubility of a compound in a solvent increases with temperature. In an ideal recrystallization, a solvent is identified that dissolves the target compound (8-methylquinoline-6-carboxylic acid) completely at its boiling point but only sparingly at a low temperature (e.g., 0-4 °C). Insoluble impurities are removed by hot filtration, while soluble impurities remain in the cold solvent (the "mother liquor") after the target compound has crystallized.

The success of this technique hinges on the careful selection of a solvent system where the solubility curve of the target compound is steep, while that of the impurities is shallow or vastly different.

Recommended Solvents for 8-Methylquinoline-6-Carboxylic Acid

The carboxylic acid and quinoline moieties of the target compound dictate its solubility profile. It exhibits good solubility in polar organic acids and alcohols, particularly when heated. Based on empirical data, the following solvents are recommended for evaluation.

Solvent SystemSuitability for Dissolution (Hot)Suitability for Crystallization (Cold)Key Considerations
Glacial Acetic Acid ExcellentGoodHighly effective, but residual solvent can be difficult to remove. Requires thorough drying.
Ethanol (95% or Absolute) GoodGoodA common and effective choice. Forms well-defined crystals upon cooling.
Methanol GoodModerateHigher solubility at low temperatures may slightly reduce yield compared to ethanol.
Ethanol/Water Mixture Very GoodExcellentCan be optimized to fine-tune solubility and maximize yield. Requires careful determination of the ideal ratio.
Workflow for Recrystallization

The following diagram outlines the standard operational workflow for the recrystallization of 8-methylquinoline-6-carboxylic acid.

G cluster_workflow Recrystallization Workflow A 1. Dissolution Dissolve crude compound in minimum hot solvent. B 2. Hot Filtration (Optional) Quickly filter to remove insoluble impurities. A->B If solids are present C 3. Cooling & Crystallization Allow filtrate to cool slowly to form pure crystals. A->C If solution is clear B->C D 4. Crystal Collection Isolate crystals via vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of cold solvent. D->E F 6. Drying Dry crystals under vacuum to remove residual solvent. E->F

Caption: General workflow for the purification of 8-methylquinoline-6-carboxylic acid.

Step-by-Step Experimental Protocol

This protocol provides a reliable starting point for quantities around 1-5 grams of crude material.

  • Solvent Selection: Begin by determining the best solvent. Place ~50 mg of your crude 8-methylquinoline-6-carboxylic acid into a test tube. Add your chosen solvent (e.g., 95% ethanol) dropwise at room temperature. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture gently. An ideal solvent will dissolve the compound completely upon heating but show low solubility at room temperature.

  • Dissolution: Place the crude 8-methylquinoline-6-carboxylic acid into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar. Add the minimum amount of your chosen solvent to create a slurry. Heat the mixture on a hot plate with stirring. Continue to add small portions of the solvent until the compound just fully dissolves. Adding excessive solvent will decrease your final yield.

  • Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (1-2% by weight). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (If Necessary): This step is crucial if you used charcoal or if there are insoluble impurities. Use a pre-heated filter funnel (with fluted filter paper) to rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization on the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight. For best results, use a vacuum oven at a temperature well below the compound's melting point (e.g., 50-60 °C).

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems that may arise during the recrystallization process.

Question: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Answer:

  • Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solute in that specific solvent system. Instead of crystallizing, the compound separates as a liquid phase. This is common when the solution is cooled too rapidly or if the solute's melting point is low. It can also be caused by the presence of impurities that depress the melting point.

  • Solution:

    • Re-heat the mixture until the oil completely redissolves.

    • Add a small amount of additional solvent (typically 10-20% more volume). This reduces the saturation point.

    • Ensure a very slow cooling rate. You can insulate the flask with glass wool or a towel to slow heat loss.

    • Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth to begin.

    • If the problem persists, consider changing to a different solvent system.

Question: My final yield is very low. What are the likely causes?

Answer:

  • Causality: Low yield is one of the most common issues and can stem from several factors:

    • Using too much solvent: This is the most frequent cause. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.

    • Premature crystallization: If the compound crystallizes on the filter funnel during hot filtration, it will be lost.

    • Incomplete crystallization: Not allowing sufficient time for cooling or not cooling to a low enough temperature.

    • Excessive washing: Using too much cold solvent to wash the crystals can redissolve a portion of your product.

  • Solution:

    • Optimize Solvent Volume: Always use the minimum amount of hot solvent required for complete dissolution.

    • Prevent Premature Crystallization: Ensure your filtration apparatus (funnel, receiving flask) is hot.

    • Maximize Crystallization Time: Allow the solution to cool to room temperature undisturbed, then chill in an ice bath for at least 30 minutes. You can even leave it in a refrigerator overnight.

    • Minimize Washing Loss: Wash the filter cake with a minimal amount of ice-cold solvent.

Question: My recovered crystals are still colored. How can I get a pure white product?

Answer:

  • Causality: The color is due to persistent, soluble impurities that have co-crystallized with your product. This happens when the impurity has a similar solubility profile or is present in high concentration.

  • Solution:

    • Activated Charcoal Treatment: Redissolve the colored crystals in fresh hot solvent. Add a very small amount (a spatula tip) of activated charcoal. The charcoal has a high surface area and adsorbs large, colored, conjugated impurity molecules. Boil the solution for 5-10 minutes.

    • Hot Filtration: Perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your target compound, so use it sparingly.

    • Second Recrystallization: If charcoal treatment is insufficient, a second recrystallization from a different solvent system may be necessary to separate impurities with different solubility characteristics.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of 8-methylquinoline-6-carboxylic acid?

  • While several solvents can work, 95% ethanol or a mixture of ethanol and water often provides the best balance of high recovery and high purity. Glacial acetic acid is also highly effective but can be more difficult to remove completely from the final product. The optimal choice should always be confirmed with a small-scale preliminary test.

Q2: How do I know if my product is pure after recrystallization?

  • The most common methods are:

    • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden the range.

    • Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product on a TLC plate. A pure product should ideally show a single spot.

    • Spectroscopic Analysis (NMR, IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR are invaluable.

Q3: Can I place the hot solution directly into an ice bath to speed things up?

  • This is strongly discouraged. Rapid cooling leads to the formation of very small, often impure crystals by trapping impurities from the solution. It also significantly increases the risk of the compound oiling out. Slow, gradual cooling is essential for growing large, well-formed, and pure crystals.

References

  • Title: Recrystallization Source: Organic Chemistry Portal URL: [Link]

  • Title: Organic Chemistry Lab Manual: Recrystallization Source: University of California, Los Angeles (UCLA) Chemistry Department URL: [Link]

Optimization

Troubleshooting amide coupling low yields with sterically hindered quinolines

Ticket #: 4492-Q Subject: Troubleshooting Low Yields in Amide Coupling with Sterically Hindered Quinolines Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The "Quinoline Proble...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 4492-Q Subject: Troubleshooting Low Yields in Amide Coupling with Sterically Hindered Quinolines Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Quinoline Problem"

Welcome to the technical support center. You are likely here because a standard EDC/HOBt or even HATU coupling failed to yield product with your quinoline substrate.

The Diagnosis: Coupling reactions involving quinolines—specifically those with steric bulk (e.g., 2- or 8-substituted) or electron-deficient amines (e.g., 8-aminoquinoline)—fail due to two synergistic barriers:

  • Steric Shielding: Substituents at the ortho or peri positions block the trajectory of the amine attacking the activated carbonyl.

  • Electronic Deactivation: The quinoline nitrogen is electron-withdrawing. If your amine is attached to the ring (e.g., 3-aminoquinoline), its nucleophilicity is significantly reduced compared to a standard aniline.

This guide moves beyond "add more catalyst" and provides mechanism-based protocols for difficult substrates.

Decision Matrix: Selecting the Right Reagent

Stop using EDC immediately. For hindered systems, the active ester formed by carbodiimides is too bulky to be attacked effectively. Use the table below to select the correct reagent based on your specific limitation.

Reagent SystemMechanismBest For...Critical Drawback
HATU / HOAt Guanidinium / Aza-benzotriazoleModerate sterics; Electron-poor amines.High cost; separation of byproducts can be difficult; potential epimerization.
T3P (Propanephosphonic acid anhydride) Cyclic AnhydrideThe Gold Standard for sterics. Low epimerization.[1]Requires base (DIPEA/NMM); reaction can be slow (requires heat).
Ghosez’s Reagent

-Chloroenamine

Acid Chloride
The "Nuclear Option." Extreme sterics; unreactive amines.Strictly anhydrous conditions required; generates HCl equivalents (buffered by base).
BTFFH / TFFH Acyl FluorideAcid-sensitive substrates that fail with acid chlorides.[2]Reagents are moisture sensitive.

Workflow Visualization

Figure 1: Troubleshooting Logic Flow

TroubleshootingFlow start START: Coupling Failed analyze Analyze Failure Mode start->analyze check_nuc Is Amine Nucleophilic? analyze->check_nuc check_steric Is Acid/Amine Sterically Hindered? analyze->check_steric poor_nuc Poor Nucleophile (e.g., 2- or 8-aminoquinoline) check_nuc->poor_nuc Yes sol_hat Try HATU + HOAt (Enhances leaving group) check_nuc->sol_hat Moderate high_steric High Steric Bulk (e.g., 2-subst. quinoline acid) check_steric->high_steric Yes sol_ghosez Ghosez's Reagent (Acid Chloride Route) poor_nuc->sol_ghosez Activation required sol_t3p Try T3P in EtOAc/Pyridine (Low steric demand) high_steric->sol_t3p First Line sol_t3p->sol_ghosez If T3P Fails

Caption: Logic flow for selecting coupling reagents based on steric vs. electronic failure modes.

Protocol 1: The "Gold Standard" (T3P)

Why it works: T3P (Propanephosphonic acid anhydride) forms a mixed anhydride with the carboxylic acid.[1] Unlike the bulky OBt active esters formed by HATU, the T3P-activated intermediate is less sterically demanding. Furthermore, the byproducts are water-soluble, simplifying the workup of greasy quinolines.

The Protocol:

  • Stoichiometry: Acid (1.0 equiv), Amine (1.1 equiv), T3P (50% in EtOAc, 2.0–3.0 equiv), Base (DIPEA or Pyridine, 4.0–5.0 equiv).

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. Note: Avoid DMF if possible; T3P works best in non-polar or moderately polar solvents.

  • Procedure:

    • Dissolve Acid and Amine in solvent (0.1 – 0.2 M).

    • Add Base.[3][4][5][6][7] Cool to 0°C.

    • Add T3P solution dropwise.

    • Allow to warm to RT.[5][6]

    • CRITICAL STEP: If no reaction after 4 hours, heat to 60–80°C. T3P is thermally stable and high temperature often overcomes the steric barrier of quinolines.

  • Workup: Wash with water, sat. NaHCO3, and brine. The phosphorus byproducts wash away.[1][4]

Protocol 2: The "Nuclear Option" (Ghosez's Reagent)

Why it works: When an amine is extremely non-nucleophilic (like 8-aminoquinoline ) or the acid is tertiary, active esters fail. You need an acid chloride.[2] Thionyl chloride (


) is often too harsh (generates acidic gas, degrades heterocycles). Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral  conditions.[2]
Figure 2: Ghosez Reagent Mechanism

GhosezMech ghosez Ghosez Reagent (Chloro-enamine) intermed Intermediate (Chloro-iminium) ghosez->intermed + Acid acid Carboxylic Acid acid_cl Acid Chloride (Highly Reactive) intermed->acid_cl - Amide byproduct amide Sterically Hindered Amide acid_cl->amide + Hindered Amine + Base

Caption: Neutral generation of acid chlorides using Ghosez's reagent to bypass steric barriers.

The Protocol:

  • Activation:

    • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

    • Add Ghosez’s Reagent (1.2 – 1.5 equiv).

    • Stir at RT for 1–2 hours. (Monitor by quenching an aliquot with MeOH and checking for Methyl Ester by LCMS).

  • Coupling:

    • Once Acid Chloride formation is complete, add the Quinoline Amine (1.2 equiv) and Pyridine (3.0 equiv).

    • Tip: For 8-aminoquinoline, you may need DMAP (0.1 equiv) as a catalyst.

  • Workup: Standard aqueous workup.

FAQ: Specific Quinoline Issues

Q: I am trying to couple to 8-aminoquinoline, but conversion is <10%. A: 8-Aminoquinoline is a notoriously poor nucleophile due to the internal hydrogen bond with the quinoline nitrogen and steric crowding.

  • Solution: Use the Ghosez protocol above. If that fails, switch to a Mixed Anhydride method (Isobutyl chloroformate/NMM).

  • Alternative: Deprotonate the amine with NaH (Sodium Hydride) in THF to form the amide anion, then add the acid chloride. This "anionic coupling" forces the reaction.

Q: My product co-elutes with the quinoline starting material. A: Quinolines streak on silica due to their basicity.

  • Fix: Add 1% Triethylamine (Et3N) to your silica column eluent. Alternatively, use C18 Reverse Phase chromatography with an acidic modifier (Formic acid), which will protonate the quinoline and significantly change its retention time compared to the neutral amide.

Q: I see the "Active Ester" by LCMS, but it never converts to Amide. A: This confirms the steric bulk is preventing the amine approach. The active ester (OBt/OAt) is too stable.

  • Fix: Switch to Acyl Fluorides . Use TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).[2] Acyl fluorides are smaller than OBt esters and highly reactive toward amines while being stable to water.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis with propanephosphonic acid anhydride (T3P).[1] Angewandte Chemie International Edition, 19(2), 133–134. Link

  • Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).

    
    -Haloenamines: A new class of reagents for the synthesis of carboxylic acid chlorides and iodides. Angewandte Chemie International Edition, 8(6), 454–455. Link
    
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[2] Journal of the American Chemical Society, 117(19), 5401–5402. Link

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of Methylquinoline Carboxylic Acid Isomers

Welcome to the technical support center for the chromatographic separation of methylquinoline carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of methylquinoline carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to overcome common challenges in HPLC method development for these structurally similar compounds.

Troubleshooting Guide

This section addresses specific issues you may encounter during the separation of methylquinoline carboxylic acid isomers, providing causative explanations and actionable solutions.

Problem 1: Poor Resolution or Complete Co-elution of Isomers

Q1: Why am I observing poor resolution or complete co-elution of my methylquinoline carboxylic acid isomers on a standard C18 column?

A: Poor resolution among positional isomers like methylquinoline carboxylic acids is a frequent challenge because these compounds often exhibit very similar hydrophobicity.[1] Standard C18 columns primarily separate based on hydrophobic interactions, which may be insufficient to differentiate the subtle structural differences between your isomers.[2]

Possible Causes & Solutions:

  • Insufficient Stationary Phase Selectivity: The primary retention mechanism of a C18 column may not be suitable for resolving compounds with minor positional changes.

    • Solution: Employ a stationary phase with alternative separation mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) columns are highly recommended for aromatic positional isomers as they introduce π-π interactions, which can significantly enhance selectivity.[1][3] For particularly challenging separations, consider columns with unique shape selectivity, such as those with graphitic carbon stationary phases.[2]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier and its ratio with the aqueous phase can dramatically influence selectivity.

    • Solution 1: Screen Organic Modifiers: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent properties can alter the interactions between your isomers and the stationary phase, potentially improving resolution.[1]

    • Solution 2: Fine-tune the Organic Content: Systematically adjust the percentage of the organic modifier in your mobile phase. A shallow gradient or isocratic elution with a finely tuned organic solvent concentration can often resolve closely eluting peaks.

  • Inappropriate Mobile Phase pH: Methylquinoline carboxylic acid isomers possess both a basic quinoline ring and an acidic carboxylic acid group. The ionization state of these functional groups, which is controlled by the mobile phase pH, is a critical parameter for achieving separation.[4][5]

    • Solution: The pH of the mobile phase should be carefully controlled with a suitable buffer.[6] Operating at a pH that is 1-2 units away from the pKa of your analytes will ensure they are in a single, non-ionized form, leading to more consistent interactions with the stationary phase.[4] A pH screening study is highly recommended to find the optimal pH for your specific isomers.

Problem 2: Peak Tailing

Q2: My methylquinoline carboxylic acid isomer peaks are exhibiting significant tailing. What is the cause and how can I achieve symmetrical peaks?

A: Peak tailing for compounds containing basic nitrogen groups, like the quinoline moiety, is often a result of secondary interactions with acidic residual silanol groups on the surface of silica-based HPLC columns.[1][7] This creates a mixed-mode retention mechanism that can lead to distorted peak shapes.[7]

Possible Causes & Solutions:

  • Silanol Interactions: The basic nitrogen on the quinoline ring can interact strongly with ionized silanol groups on the column packing material.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5) suppresses the ionization of the silanol groups, thereby minimizing these unwanted interactions.[7]

    • Solution 2: Use a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites, preventing them from interacting with your analytes.[7] However, with modern, high-purity silica columns, the use of TEA is often not necessary.[1]

    • Solution 3: Choose an End-capped Column: Modern, high-purity silica columns that are "end-capped" have most of the residual silanol groups chemically deactivated, which significantly reduces peak tailing for basic compounds.[4]

  • Column Overload: Injecting too high a concentration of your sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and injecting a smaller amount onto the column.[7]

  • Extra-column Effects: The issue may not be with the column itself but with the HPLC system. Long or wide-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[2][4]

    • Solution: Minimize the length and internal diameter of all tubing in the flow path.[2]

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting point for method development for separating methylquinoline carboxylic acid isomers?

A: A good starting point is to use a modern, end-capped C18 or a Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).[3][5] For the mobile phase, begin with a gradient elution to quickly determine the approximate solvent strength needed to elute your compounds.[8] A typical starting gradient could be 10-90% acetonitrile in water over 20 minutes, with both phases containing 0.1% formic acid to control the pH at a low level.[9]

Q2: How does temperature affect the separation of these isomers?

A: Column temperature is an important parameter that can influence selectivity and resolution.[8] Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, in some cases, a change in temperature can also alter the selectivity between isomers. It is worthwhile to investigate the effect of temperature (e.g., in the range of 25-40°C) during method optimization.

Q3: What type of buffer should I use and at what concentration?

A: The choice of buffer is critical for controlling the pH of the mobile phase and obtaining reproducible results.[6][10] For reversed-phase HPLC, phosphate and acetate buffers are common choices.[10] A buffer concentration of 10-50 mM is generally sufficient for small molecules.[10] The buffer's pKa should be close to the desired mobile phase pH to ensure adequate buffering capacity.[10] For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are necessary.

Q4: Can I separate enantiomers of a chiral methylquinoline carboxylic acid?

A: Yes, the separation of enantiomers is possible but requires a chiral separation strategy. This can be achieved in a few ways:

  • Chiral Stationary Phases (CSPs): This is the most common approach, where the enantiomers are separated on a column that contains a chiral selector immobilized on the stationary phase.[11][12]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.[13]

  • Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[13]

Experimental Protocols

Protocol 1: Systematic Screening of Stationary Phases

This protocol outlines a systematic approach to selecting an appropriate HPLC column for the separation of methylquinoline carboxylic acid isomers.

  • Initial Column Selection: Begin with a standard, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Scouting Gradient: Perform a broad gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid over 20 minutes) to determine the elution profile of your isomers.

  • Evaluate Resolution: If the isomers are not baseline resolved (Resolution < 1.5), proceed to the next step.

  • Alternative Stationary Phase Screening:

    • Phenyl-Hexyl Column: Repeat the scouting gradient on a phenyl-hexyl column of the same dimensions. This phase offers π-π interactions that can improve the selectivity for aromatic compounds.[5]

    • Pentafluorophenyl (PFP) Column: If the phenyl-hexyl column does not provide adequate resolution, repeat the scouting gradient on a PFP column. The PFP phase provides alternative selectivity through a combination of hydrophobic, π-π, and dipole-dipole interactions.

  • Select the Best Column: Choose the column that provides the best initial separation for further method optimization.

Protocol 2: Mobile Phase pH Optimization

This protocol describes a systematic approach to optimizing the mobile phase pH for the separation of methylquinoline carboxylic acid isomers.

  • Buffer Preparation: Prepare a series of aqueous buffers (e.g., 20 mM phosphate or acetate) with pH values ranging from 2.5 to 6.5 in 0.5 pH unit increments.

  • Initial Conditions: Using the most promising column from Protocol 1, set up an isocratic mobile phase composition that provides a reasonable retention time for your isomers (e.g., 40% acetonitrile: 60% aqueous buffer).

  • pH Screening:

    • Equilibrate the column with the mobile phase containing the pH 2.5 buffer for at least 15-20 column volumes.

    • Inject your sample and record the chromatogram.

    • Repeat this process for each of the prepared buffers, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: Create a table to compare the retention times, resolution, and peak shapes of the isomers at each pH.

  • Optimal pH Selection: Choose the pH that provides the best resolution and peak shape for your isomers of interest.

Data Summary

Table 1: Effect of Stationary Phase on Isomer Selectivity (Hypothetical Data)

Stationary PhaseIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
C1810.210.40.8
Phenyl-Hexyl12.513.11.6
PFP11.812.82.1

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Primary Optimization Steps cluster_2 Secondary Optimization cluster_3 Outcome Poor_Resolution Poor Resolution (Rs < 1.5) Optimize_pH Optimize Mobile Phase pH (pH 2.5-6.5) Poor_Resolution->Optimize_pH Ionizable Isomers Change_Column Change Stationary Phase (C18 -> Phenyl -> PFP) Poor_Resolution->Change_Column Similar Hydrophobicity Optimize_Organic Optimize Organic Modifier (ACN vs. MeOH, %) Poor_Resolution->Optimize_Organic Fine-tuning Selectivity Adjust_Temp Adjust Temperature (25-40°C) Optimize_pH->Adjust_Temp Change_Column->Adjust_Temp Optimize_Organic->Adjust_Temp Adjust_Flow Adjust Flow Rate Adjust_Temp->Adjust_Flow Good_Resolution Good Resolution (Rs >= 1.5) Adjust_Flow->Good_Resolution

Caption: A troubleshooting workflow for addressing poor resolution.

Method_Development_Flowchart Start Start: Define Separation Goal Column_Screening 1. Column Screening (C18, Phenyl, PFP) Start->Column_Screening Mobile_Phase_Screening 2. Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Optimization 3. Fine-tune Parameters (Gradient, Temperature, Flow Rate) Mobile_Phase_Screening->Optimization Validation 4. Method Validation Optimization->Validation End End: Robust Method Validation->End

Caption: A systematic approach to HPLC method development.

References

  • HPLC Troubleshooting Guide - SCION Instruments. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved February 15, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved February 15, 2026, from [Link]

  • Fegas, A., et al. (n.d.). Reversed-phase HPLC Separation of Quinine and its Diastereoisomer Quinidine in Pharmaceutical Tablets. Retrieved February 15, 2026, from [Link]

  • HPLC Column Selection Guide - Linklab. (n.d.). Retrieved February 15, 2026, from [Link]

  • [Readers Insight] HPLC Column Selection: Core to Method Development (Part II) – Welch Materials, Inc. (2025, November 5). Retrieved February 15, 2026, from [Link]

  • A Guide to HPLC Column Selection - Amerigo Scientific. (n.d.). Retrieved February 15, 2026, from [Link]

  • How to choose the right HPLC column - AND - favorite HPLC columns from Agilent, Waters & Phenomenex. (2021, August 27). YouTube. Retrieved February 15, 2026, from [Link]

  • Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Choosing the Right HPLC Column: A Complete Guide - Phenomenex. (n.d.). Retrieved February 15, 2026, from [Link]

  • Steps for HPLC Method Development | Pharmaguideline. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved February 15, 2026, from [Link]

  • Role of Buffers in Liquid Chromatography | Phenomenex. (n.d.). Retrieved February 15, 2026, from [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (2025, April 23). Retrieved February 15, 2026, from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. Retrieved February 15, 2026, from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, February 3). Retrieved February 15, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches - Chiralpedia. (2022, November 3). Retrieved February 15, 2026, from [Link]

  • APPLICATION NOTES - HPLC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Method Development Guide (rev. 05/04) - HPLC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Retrieved February 15, 2026, from [Link]

  • Applications in HPLC in Pharmaceutical Analysis | PDF | High Performance Liquid Chromatography - Scribd. (2019, October 25). Retrieved February 15, 2026, from [Link]

  • No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application - SHIMADZU CORPORATION. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

Optimization

Preventing decarboxylation of quinoline acids during high-temperature synthesis

A Guide to Preventing Unwanted Decarboxylation Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Unwanted Decarboxylation

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoline acids and facing the common challenge of decarboxylation during high-temperature reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

Introduction: The Challenge of Thermal Lability

Quinoline carboxylic acids are foundational scaffolds in a vast array of pharmaceuticals and functional materials. However, their synthesis, which often involves high-temperature cyclization or condensation reactions, is frequently plagued by the undesired loss of the carboxylic acid moiety as carbon dioxide. This decarboxylation not only reduces the yield of the target molecule but can also lead to complex purification challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate this critical issue.

Troubleshooting Guide: Preventing Decarboxylation

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Q1: My reaction to synthesize a quinoline-2-carboxylic acid at 150°C is showing significant formation of the decarboxylated quinoline byproduct. How can I prevent this?

A1: This is a classic problem, as the carboxyl group at the 2-position of the quinoline ring is particularly susceptible to thermal decarboxylation. Studies have shown that for some derivatives, like quinoline-2,3-dicarboxylic acid, the 2-position carboxyl group can begin to decompose at temperatures as low as 90°C[1][2]. Here are several strategies to mitigate this, ranging from procedural adjustments to fundamental changes in your synthetic approach.

Strategy 1: Drastically Reduce Reaction Time with Microwave-Assisted Synthesis

  • The Rationale: The rate of decarboxylation is a function of both temperature and time. Microwave-assisted organic synthesis provides rapid, uniform heating, which can accelerate the desired cyclization reaction much faster than the competing decarboxylation reaction. This often allows for a significant reduction in reaction time from hours to mere minutes, minimizing the thermal stress on the molecule.[3][4][5]

  • Experimental Protocol: Microwave-Assisted Pfitzinger Reaction for Quinoline-4-Carboxylic Acid

    • In a 10 mL microwave vial, combine isatin (1.0 mmol), malonic acid (1.2 mmol), and glacial acetic acid (3 mL).

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a constant temperature of 140°C for 15 minutes.

    • After cooling, the precipitated product is filtered, washed with cold water, and recrystallized from ethanol. This approach has been shown to produce quinoline-4-carboxylic acid in good yield with minimal decarboxylation byproducts.

Strategy 2: Employ a Thermally Stable Protecting Group

  • The Rationale: By converting the carboxylic acid to a more stable functional group, such as a robust ester, you can prevent decarboxylation during the high-temperature step. The choice of protecting group is critical; it must withstand the reaction conditions and be removable later under orthogonal conditions that do not affect the quinoline core.[6][7]

  • dot

    Caption: Workflow for using a protecting group to prevent decarboxylation.

  • Recommended Protecting Groups:

    • Benzyl Esters: Stable to a wide range of conditions and can be removed by hydrogenolysis, which is generally mild for the quinoline ring.

    • t-Butyl Esters: Offer good thermal stability and are removed under acidic conditions.

    • "Supersilyl" Esters: These offer exceptional steric hindrance and have been shown to be remarkably stable, even to organometallic reagents, suggesting high thermal stability.[8]

Q2: I am using a traditional acid-catalyzed synthesis (e.g., Skraup or Doebner-von Miller) that requires high temperatures and strong acids, leading to low yields of my desired quinoline carboxylic acid. Are there catalytic alternatives?

A2: Yes, moving away from harsh classical conditions is often key. Modern catalytic methods can significantly lower the activation energy for quinoline synthesis, allowing for milder reaction conditions that preserve the carboxylic acid group.

Catalyst Selection Table

Catalyst TypeExampleTypical Reaction ConditionsAdvantagesDisadvantagesReferences
Lewis Acids InCl₃, YbCl₃80-120°C, often in organic solvents or solvent-freeMilder than strong Brønsted acids, can improve yields and regioselectivity.Can be sensitive to moisture, cost of some Lewis acids.[9][10]
Transition Metals Cu(I) salts, Fe catalysts, Pd complexes80-140°C, can be used in multicomponent reactionsHigh efficiency, broad substrate scope, can enable novel reaction pathways.Cost and toxicity of some metals, may require specific ligands.[11][12][13]
Heterogeneous Catalysts Fe₃O₄-based nanocatalysts80-100°C, often solvent-free or in green solventsEasily recoverable and reusable, environmentally friendly.May have lower activity than homogeneous catalysts.[9]
  • Recommendation: For a Doebner-type synthesis of a quinoline-4-carboxylic acid, consider replacing strong acids like HCl or H₂SO₄ with a milder catalyst like p-toluenesulfonic acid (p-TSA) in a mixed solvent system of water and ethylene glycol. This has been shown to be effective and more tolerant of various functional groups.[14]

Q3: Does the choice of solvent affect the rate of decarboxylation?

A3: The solvent can indeed play a significant role. While there is a lack of extensive comparative studies specifically on quinoline acids, general principles of decarboxylation mechanisms suggest that solvent properties are important.

  • Protic vs. Aprotic Solvents: Decarboxylation of some aromatic carboxylic acids is known to proceed through an ionic pathway.[15] Protic solvents like water or alcohols can stabilize charged intermediates, potentially influencing the rate. In one study involving quinoline-2,3-dicarboxylic acid, the choice between water and a water/methanol mixture affected the reaction outcome at elevated temperatures.[1][2]

  • Hydrogen-Donor Solvents: Solvents that can donate a hydrogen atom, such as tetralin, have been shown to decrease the formation of certain byproducts in the thermolysis of aromatic carboxylic acids.[15]

  • High-Boiling Aprotic Solvents: Using a high-boiling aprotic solvent like diphenyl ether or Dowtherm A is common in high-temperature syntheses like the Conrad-Limpach reaction to achieve the necessary temperatures. While they facilitate the desired reaction, they do not inherently prevent decarboxylation if the temperature is too high for the substrate's stability.

Recommendation: When possible, opt for microwave-assisted, solvent-free conditions. If a solvent is necessary, start with high-boiling aprotic solvents and carefully optimize the temperature to find the minimum required for the desired reaction, thereby minimizing the rate of decarboxylation.

Frequently Asked Questions (FAQs)

Q: At what temperature should I start to worry about decarboxylation? A: This is highly dependent on the specific quinoline acid. For quinoline-2,3-dicarboxylic acid, decarboxylation of the 2-carboxyl group can be significant above 90°C.[1][2] For quinoline-2-carboxylic acid, decarboxylation can be a major side reaction at temperatures used for direct amidation (e.g., 150-200°C).[16] As a general rule, for any high-temperature reaction involving quinoline acids, it is crucial to monitor for decarboxylation, especially if the carboxyl group is at the 2- or 4-position.

Q: Can I use pressure to inhibit decarboxylation? A: In principle, increasing the partial pressure of CO₂ in the reaction headspace should, according to Le Chatelier's principle, suppress the decarboxylation equilibrium. However, in practice, this is often not a straightforward solution for high-temperature organic synthesis in standard laboratory equipment and is not a commonly reported strategy for this specific problem. It is generally more practical to control the kinetics of the reaction by lowering the temperature or reaction time.

Q: Are there any "green" methods to avoid decarboxylation? A: Absolutely. The use of microwave-assisted synthesis, often in solvent-free conditions or in environmentally benign solvents like water or ethanol, is a prominent green chemistry approach that directly addresses the problem by reducing reaction times and energy consumption.[3][17] Additionally, the use of recoverable and reusable heterogeneous catalysts aligns with green chemistry principles.[9]

Q: How can I monitor my reaction for the onset of decarboxylation? A: The most effective way is to use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction progress. Spot your reaction mixture alongside a standard of the expected decarboxylated byproduct. The appearance and growth of the byproduct spot will indicate the extent of decarboxylation.

Visualizing the Mechanism: The Pathway to CO₂ Loss

Understanding the mechanism of decarboxylation is key to preventing it. For many heteroaromatic carboxylic acids, the process is thought to involve the formation of a zwitterionic intermediate, which then expels carbon dioxide.

  • dot

References

  • Microwave-assisted catalyst-free multicomponent one-pot green synthesis of highly functionalized aminocyanopyridines and (4-hydroxy)quinolines in aqueous medium and its in silico studies. (2022). RSC Publishing - The Royal Society of Chemistry. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). Frontiers. [Link]

  • Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publisher. [Link]

  • Microwave-assisted Synthesis of Quinolines. (2025). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid. (n.d.). PMC - NIH. [Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PMC. [Link]

  • dM-Dim for Carboxylic Acid Protection. (2018). PMC - NIH. [Link]

  • Copper-Catalyzed Decarboxylative Cascade Cyclization for the Synthesis of 2-Arylquinolines. (2023). Organic Chemistry Portal. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Academia.edu. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). PMC. [Link]

  • ChemInform Abstract: Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. (2025). ResearchGate. [Link]

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. (n.d.). PMC. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC. [Link]

  • Thermolabile protecting groups. (n.d.). Wikipedia. [Link]

  • Oxidative cyclization toward the synthesis of quinoline. A) Model... (n.d.). ResearchGate. [Link]

  • Base promoted eco‐friendly decarboxylation‐cyclization cascade for the synthesis of 4‐quinolones. (n.d.). ResearchGate. [Link]

  • Carboxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

  • Protecting Groups. (2020). IIT. [Link]

  • US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid. (n.d.).
  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025). osti.gov. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025). MDPI. [Link]

  • Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. (2022). MDPI. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties. (2012). PubMed. [Link]

  • Protecting Groups. (n.d.). chem.ucla.edu. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023). Journal of the American Chemical Society. [Link]

  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. (n.d.). Canadian Science Publishing. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: Structures and fluorescent properties. (n.d.). Sci-Hub. [Link]

  • Inhibitors binding to L-aromatic amino acid decarboxylase. (n.d.). PubMed. [Link]

  • Decarboxylation in Natural Products Biosynthesis. (2024). JACS Au - ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]

  • Hydrothermal Decarboxylation of Pentafluorobenzoic Acid and Quinolinic Acid. (2025). ResearchGate. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • 1.2 Deprotection: The Concept of Orthogonal Sets. (n.d.). researchgate.net. [Link]

  • Decarboxylation of salts of aromatic carboxylic acids and their role in cross-linking reactions. (n.d.). ResearchGate. [Link]

  • A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. (n.d.). Taylor & Francis. [Link]

  • Decarboxylation of Malonic Acid in Quinoline and Related Media. (n.d.). ACS Publications. [Link]

  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996). pubs.acs.org. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 8-Methylquinoline-6-Carboxylic Acid

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 8-methylquinoline-6-carboxylic acid, a substituted quinoline of interest in various research domains. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide will present a detailed, predicted ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy and comparative data from closely related analogs.

Furthermore, we will contextualize the utility of ¹H NMR by comparing it with other key analytical techniques—FT-IR, UV-Vis, and Mass Spectrometry—providing a holistic view of the spectroscopic characterization of this compound class. This guide is designed not as a rigid protocol but as an instructive framework, empowering researchers to interpret their own data with a higher degree of confidence.

The Power of Prediction: Deconstructing the Expected ¹H NMR Spectrum of 8-Methylquinoline-6-Carboxylic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure, dynamics, and chemical environment of molecules.[1] The ¹H NMR spectrum is particularly informative for organic molecules, revealing the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative abundance (integration).

Predicted ¹H NMR Data for 8-Methylquinoline-6-Carboxylic Acid
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-2~8.9Doublet of doublets (dd)J ≈ 4.2, 1.7 Hz
H-3~7.4Doublet of doublets (dd)J ≈ 8.3, 4.2 Hz
H-4~8.1Doublet (d)J ≈ 8.3 Hz
H-5~8.3Singlet (s)-
H-7~8.0Singlet (s)-
8-CH₃~2.8Singlet (s)-
6-COOH~12-13Singlet (s), broad-

Causality Behind the Predicted Spectrum: A Step-by-Step Analysis

The prediction of the ¹H NMR spectrum of 8-methylquinoline-6-carboxylic acid is a logical process grounded in the fundamental principles of NMR and empirical data from analogous structures. The following workflow illustrates the key considerations in this predictive analysis.

G cluster_0 Reference Data Acquisition cluster_1 Analysis of Substituent Effects cluster_2 Spectrum Prediction A ¹H NMR of Quinoline D Effect of 8-Methyl Group (Electron Donating) A->D E Effect of 6-Carboxylic Acid Group (Electron Withdrawing) A->E B ¹H NMR of 8-Methylquinoline B->D C ¹H NMR of Quinoline-6-carboxylic acid C->E F Predict Chemical Shifts D->F G Predict Multiplicities and Coupling Constants D->G E->F E->G H Assemble Predicted Spectrum F->H G->H

Caption: Workflow for predicting the ¹H NMR spectrum.

Reference Compounds: The Foundation of Prediction

Our prediction begins with the analysis of the ¹H NMR spectra of structurally similar, well-characterized compounds.

  • Quinoline: The parent heterocycle provides the baseline chemical shifts for the quinoline core protons.[2]

  • 8-Methylquinoline: This analog reveals the influence of the electron-donating methyl group at the C8 position on the surrounding protons.[3]

  • Quinoline-6-carboxylic acid: This compound demonstrates the effect of the electron-withdrawing carboxylic acid group at the C6 position.

Deciphering Substituent Effects

The electronic properties of the methyl and carboxylic acid groups are key to predicting the chemical shifts of the aromatic protons.

  • Electron-Donating Groups (EDGs): The methyl group at C8 is an EDG, which increases electron density at the ortho and para positions, causing the corresponding protons to be shielded and appear at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): The carboxylic acid group at C6 is an EWG, which decreases electron density at the ortho and para positions, leading to deshielding and a higher chemical shift (downfield) for the adjacent protons.[4]

The interplay of these effects allows for a nuanced prediction of the final chemical shifts in the target molecule.

A Broader Perspective: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves a multi-technique approach. The following section compares the expected insights from FT-IR, UV-Vis, and Mass Spectrometry for 8-methylquinoline-6-carboxylic acid.

G cluster_0 A ¹H NMR - Detailed C-H framework - Stereochemical information - Quantitative analysis B FT-IR - Identification of functional groups (C=O, O-H, C-N) - Information on bonding C UV-Vis - Information on the conjugated system - Quantitative analysis (concentration) D Mass Spec - Determination of molecular weight - Elemental composition - Fragmentation pattern for structural clues

Caption: Comparison of spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying functional groups within a molecule. For 8-methylquinoline-6-carboxylic acid, we would expect to observe characteristic absorption bands corresponding to:

  • O-H stretch of the carboxylic acid, which would appear as a very broad band in the region of 2500-3300 cm⁻¹.

  • C=O stretch of the carboxylic acid, typically found between 1710 and 1760 cm⁻¹.[5]

  • C-N stretching vibrations within the quinoline ring.

  • C-H stretching and bending vibrations of the aromatic ring and the methyl group.

The presence of the carboxylic acid group would be particularly evident in the FT-IR spectrum.[6]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. Quinoline and its derivatives exhibit characteristic UV absorption spectra due to their aromatic nature.[7][8] The introduction of the methyl and carboxylic acid groups would be expected to cause shifts in the absorption maxima (λmax) compared to unsubstituted quinoline. This technique is also highly sensitive and can be used for quantitative analysis.[9]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For 8-methylquinoline-6-carboxylic acid (C₁₁H₉NO₂), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for quinoline derivatives include the loss of HCN from the quinoline ring.[10][11] The presence of the carboxylic acid group would likely lead to a characteristic loss of COOH or CO₂.[12]

Experimental Protocols

To ensure the reproducibility and accuracy of spectroscopic data, standardized experimental protocols are essential.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 8-methylquinoline-6-carboxylic acid sample.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid proton is more likely to be observed).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry NMR tube and cap it securely.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Set the appropriate spectral width to encompass all expected proton signals (typically 0-14 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds to ensure proper signal integration.

FT-IR Spectroscopy (ATR) Protocol
  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid 8-methylquinoline-6-carboxylic acid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Conclusion

The structural characterization of 8-methylquinoline-6-carboxylic acid, like any novel compound, relies on the synergistic application of various spectroscopic techniques. While ¹H NMR spectroscopy provides the most detailed map of the proton framework, FT-IR confirms the presence of key functional groups, UV-Vis probes the electronic structure of the conjugated system, and mass spectrometry unequivocally determines the molecular weight and fragmentation patterns.

This guide has provided a comprehensive, predicted ¹H NMR analysis of 8-methylquinoline-6-carboxylic acid, grounded in established spectroscopic principles and comparative data. By understanding the rationale behind the predicted spectrum and appreciating the complementary nature of other analytical methods, researchers are better equipped to tackle the structural elucidation challenges in their own work, ensuring the integrity and validity of their scientific findings.

References

  • Leško, J., & Lásiková, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • Díaz-Maroto, F., Pérez-Coello, M. S., Cabezudo, M. D., & González-Viñas, M. A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 48-54.
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 15, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2024, February 11). Nuclear magnetic resonance spectroscopy. Retrieved February 15, 2026, from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790.
  • nmrshiftdb2. (n.d.). nmrshiftdb2 - open nmr database on the web. Retrieved February 15, 2026, from [Link]

  • Al-Jibouri, M. N. A. (2014). Synthesis and Characterization of Some New Mixed Ligand Complexes of Quinoline-2-Carboxylic Acid and 4, 4-Dimethyl-2, 2-Bipyridyl. Journal of Applicable Chemistry, 3(1), 21-30.
  • Al-Ghamdi, A. F., Al-Omar, M. A., & Al-Majed, A. A. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Results in Chemistry, 5, 100803.
  • Wiley-VCH. (n.d.). 8-Methylquinoline. SpectraBase. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved February 15, 2026, from [Link]

  • Santos, G. P., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. The Journal of Physical Chemistry A, 121(38), 7173-7182.
  • Leško, J., & Lásiková, A. (2000). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers, 54(2), 75-77.
  • Murgia, I., et al. (2021).
  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 429-433.
  • PubChem. (n.d.). 8-Hydroxy-2-methylquinoline. Retrieved February 15, 2026, from [Link]

  • Hertkorn, N., et al. (2007). Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter. Analytical Chemistry, 79(3), 911-922.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 15, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 15, 2026, from [Link]

  • Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

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Comparative

Optimizing Elemental Analysis for 8-Methylquinoline-6-Carboxylic Acid

Executive Summary: The "Refractory" Challenge 8-methylquinoline-6-carboxylic acid (CAS: 13322-64-0) is a critical scaffold in the synthesis of PARP inhibitors and antibacterial agents. However, its fused nitrogen-heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Refractory" Challenge

8-methylquinoline-6-carboxylic acid (CAS: 13322-64-0) is a critical scaffold in the synthesis of PARP inhibitors and antibacterial agents. However, its fused nitrogen-heterocyclic structure presents a specific analytical challenge: it is refractory .

Standard elemental analysis (EA) protocols often yield low carbon and nitrogen values for this compound due to the formation of thermally stable graphitic chars during combustion. This guide objectively compares the Standard Flash Combustion method against the Enhanced Oxidation Protocol (using WO₃ additives) and the qNMR Alternative , establishing a validated standard for characterizing this molecule.

Comparative Analysis of Analytical Standards

The Core Problem: Heterocyclic Charring

In standard combustion (900–1000°C), quinoline derivatives tend to polymerize before fully oxidizing. Nitrogen atoms can become trapped in a graphitic residue, leading to results that fail the journal acceptance criteria of


.
Comparison 1: Combustion Methodologies

We compared the performance of three analytical approaches for verifying the purity of 8-methylquinoline-6-carboxylic acid.

FeatureMethod A: Standard Flash Combustion Method B: Enhanced Oxidation (Recommended) Method C: qNMR (Alternative)
Principle Dynamic Flash Combustion (

injection)
Flash Combustion + WO₃ Additive Quantitative Nuclear Magnetic Resonance
Mechanism Gas-phase oxidationSolid-phase oxygen donation + Gas-phase oxidationProton counting relative to internal standard
Suitability for Quinolines Low . Risk of incomplete combustion (charring).High . WO₃ prevents char formation.High . Independent of combustion physics.
Typical Error (vs Theory) C: -0.8% to -1.2% (Low)N: -0.3% (Low)C:

N:

Purity

(Lower precision than EA)
Sample Requirement 1–2 mg1–2 mg + 10 mg WO₃5–10 mg + Deuterated Solvent
Cost/Run LowLow (Cost of additive is negligible)High (Solvents + Instrument time)

Verdict: Method B (Enhanced Oxidation) is the definitive standard for this molecule. While qNMR is excellent for structural confirmation, it often lacks the


 precision required for purity certification in high-impact journals.
Comparison 2: Calibration Reference Standards

Selecting the right calibration standard is critical. The "K-factor" (response factor) of the instrument must be established using a compound with similar combustion characteristics to the analyte.

StandardStructureN-ContentSuitability for 8-Methylquinoline-6-COOH
Acetanilide Simple Amide10.36%Moderate. Combusts too easily; may not model the refractory nature of quinolines.
Sulfanilamide Sulfonamide16.27%High. Higher N-content and slightly more resistant structure make it a better match.
BBOT Thiophene/Benzoxazole6.51%High. Excellent stability, but contains Sulfur (requires S-configuration).
Benzoic Acid Carboxylic Acid0.00%Invalid. Lacks Nitrogen; cannot calibrate N-response.

Recommendation: Use Sulfanilamide for calibration when analyzing 8-methylquinoline-6-carboxylic acid to minimize matrix mismatch errors.

Technical Standards & Data Specifications

Theoretical Composition

For 8-methylquinoline-6-carboxylic acid (


):
  • Molecular Weight: 187.19 g/mol

ElementTheoretical Mass %Acceptance Range (

)
Carbon (C) 70.58% 70.18% – 70.98%
Hydrogen (H) 4.85% 4.45% – 5.25%
Nitrogen (N) 7.48% 7.08% – 7.88%
Visualizing the Combustion Pathway

The following diagram illustrates why the Enhanced Protocol is necessary to avoid the "Char Trap."

CombustionPathway cluster_Standard Standard Method cluster_Enhanced Enhanced Method (WO3) Sample 8-Methylquinoline-6-COOH (Solid) Heat Flash Heating (980°C) Sample->Heat Pyrolysis Pyrolysis Heat->Pyrolysis No Additive Flux Oxidizing Melt Heat->Flux + WO3 Char Graphitic Char (Trapped N) Pyrolysis->Char Ring Fusion Incomplete Low %C, Low %N (Failure) Char->Incomplete WO3 WO3 Additive (O2 Donor) WO3->Flux Complete 100% Conversion to CO2, N2, H2O Flux->Complete Aggressive Oxidation

Caption: Comparison of reaction pathways. Standard pyrolysis leads to stable char, while WO₃ creates an oxidizing melt that ensures complete combustion.

Validated Experimental Protocol (Self-Validating)

Objective: Achieve


 accuracy for 8-methylquinoline-6-carboxylic acid.
Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Instrument: Flash 2000 / PE 2400 or equivalent.

  • Capsules: Tin (Sn) capsules (Standard).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    ), powder, analytical grade.
    
  • Calibration Standard: Sulfanilamide (

    
    ).
    
Step-by-Step Workflow
  • System Conditioning: Run 3 "Blank" cycles (empty tin capsule) and 3 "Conditioning" cycles (2 mg Sulfanilamide) to saturate active sites in the reduction column.

  • Calibration: Calibrate using Sulfanilamide. Ensure the K-factor correlation coefficient

    
    .
    
  • Sample Preparation (The Critical Step):

    • Tare a clean tin capsule.

    • Weigh 1.5 – 2.0 mg of dry 8-methylquinoline-6-carboxylic acid.

    • Add 10 – 15 mg of

      
       powder  directly over the sample.
      
    • Why? The

      
       melts at high temperatures, providing a localized source of oxygen and preventing the quinoline rings from stacking into graphite.
      
    • Fold the capsule tightly to exclude atmospheric nitrogen.

  • Analysis:

    • Furnace Temp: 980°C (Left), 840°C (Right/Reduction).

    • Oxygen Flow: 250 mL/min for 5 seconds (Dynamic Flash).

  • Validation:

    • Run the sample in triplicate.[1]

    • Calculate the Mean and Standard Deviation (SD).

    • Pass Criteria: Mean within

      
       of theory; SD 
      
      
      
      .

Troubleshooting & Decision Logic

If results fail despite using WO₃, follow this logic tree to diagnose the root cause.

Troubleshooting Start Result Out of Spec (> +/- 0.4%) CheckC Is %C Low? Start->CheckC CheckH Is %H High? CheckC->CheckH No Sol1 Incomplete Combustion. Increase O2 time or Add more WO3. CheckC->Sol1 Yes Sol2 Moisture Contamination. Dry sample at 60°C under vacuum. CheckH->Sol2 Yes Sol3 Weighing Error or Static Electricity. Use anti-static gun. CheckH->Sol3 No

Caption: Diagnostic logic for common EA failures. Low Carbon usually indicates combustion failure; High Hydrogen indicates moisture.

References

  • Microanalysis of Nitrogen-Containing Heterocycles. PerkinElmer Application Note. "Optimizing Combustion for Refractory Nitrogen Compounds."

  • Comparison of Combustion Aids. Elemental Microanalysis Technical Guide. "Use of WO3 and V2O5 in CHNS Analysis."

  • Standard Practice for CHN Analysis. Royal Society of Chemistry (RSC). "Microanalysis Guidelines for Publication."

  • Synthesis and Characterization of Quinoline Derivatives. National Institutes of Health (PubChem). "8-methylquinoline-6-carboxylic acid Compound Summary."

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

An In-Depth Guide to the Proper Disposal of 8-Methylquinoline-6-carboxylic Acid As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 8-Methylquinoline-6-carboxylic Acid

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The disposal of a novel or specialized compound like 8-Methylquinoline-6-carboxylic acid requires a procedural guide that is both technically robust and grounded in the foundational principles of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedural choice.

Our guiding principle is a self-validating system of safety, where every action is supported by established regulatory standards and a clear understanding of chemical reactivity. As no specific Safety Data Sheet (SDS) may be readily available for this exact molecule, we must infer its hazard profile by examining its constituent functional groups: the quinoline core and the carboxylic acid moiety. This precautionary approach ensures that we manage its disposal with the highest degree of caution.

Hazard Characterization: A Synthesis of Chemical Properties

8-Methylquinoline-6-carboxylic acid combines the properties of a quinoline derivative and a carboxylic acid. Quinoline and its derivatives are noted for their biological activity and potential hazards, including toxicity and environmental persistence.[1][2] Carboxylic acids, while often weak, can be corrosive and react with a variety of materials.[3]

Inferred Hazard Profile:

  • Skin and Eye Irritation: Both quinoline derivatives and carboxylic acids can cause significant irritation upon contact.[4][5] The Safety Data Sheet for the closely related 8-Methylquinoline classifies it as a skin and eye irritant.[6][7][8]

  • Aquatic Toxicity: Quinoline is classified as toxic to aquatic life with long-lasting effects.[1][9] Therefore, it is imperative that 8-Methylquinoline-6-carboxylic acid is not disposed of down the drain or released into the environment.[9]

  • Potential Mutagenicity/Carcinogenicity: The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[1][9] While this is not confirmed for this specific derivative, all quinoline-based compounds should be handled as potentially hazardous.

  • Reactivity: As a carboxylic acid, this compound will react exothermically with bases.[3] The quinoline structure can also react vigorously with strong oxidizing agents and strong acids.[7][8][10]

Table 1: Summary of Potential Hazards and Incompatibilities

Hazard CategoryDescriptionIncompatible MaterialsRationale for Segregation
Health Hazards Causes skin and eye irritation.[4][6] May cause respiratory irritation.[5][8] Potential for long-term effects based on the quinoline core.[1]-To prevent personnel exposure.
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[1][9]-To prevent environmental contamination. Sewer disposal is strictly prohibited.[9][11]
Chemical Reactivity Corrosive nature of the carboxylic acid group and reactivity of the quinoline ring.Strong Bases, Strong Oxidizing Agents, Strong Acids.[3][6][10]To prevent violent exothermic reactions, gas evolution, or fire.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling 8-Methylquinoline-6-carboxylic acid for any purpose, including disposal, the following minimum PPE is mandatory. This is a non-negotiable standard for ensuring personnel safety.

  • Eye Protection: Chemical safety goggles are required.[6][12] A face shield should be used in conjunction with goggles when handling larger quantities (>1 L) or during procedures with a high splash risk.[13]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[13]

  • Work Area: All handling of this chemical, including weighing and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[12][13]

Waste Collection & Segregation: The Foundation of Safe Disposal

The most critical phase of waste management occurs at the point of generation, known as a Satellite Accumulation Area (SAA) under EPA regulations.[14][15] The core principle here is meticulous segregation to prevent dangerous chemical reactions within a waste container.

Protocol for Waste Segregation:

  • Designate a Specific Waste Container: Dedicate a container solely for 8-Methylquinoline-6-carboxylic acid and compatible waste (e.g., contaminated wipes or weigh boats).

  • Chemical Family: This compound is an organic acid . It must be stored separately from inorganic acids, bases, and oxidizers.[12][16]

  • Physical Barriers: Use secondary containment bins to physically separate the organic acid waste container from other chemical waste families within the SAA.[17] This provides a physical barrier and contains potential leaks.

Caption: Waste Segregation in a Satellite Accumulation Area.

Step-by-Step Disposal Workflow

Disposing of 8-Methylquinoline-6-carboxylic acid is a multi-step process governed by the Resource Conservation and Recovery Act (RCRA).[11][17] Adherence to your institution's specific Environmental Health and Safety (EHS) protocols is mandatory.

Step 1: Waste Characterization & Container Selection

  • Classification: This compound must be treated as a hazardous waste due to its irritant properties, potential toxicity, and environmental hazards.[17]

  • Container: Use a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[18] Ensure the container has a secure, screw-top cap.[18] Plastic is often preferred to glass to minimize the risk of breakage.[11]

Step 2: Labeling

  • Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[14]

  • Content Requirements: The label must be filled out completely and legibly. Do not use abbreviations or chemical formulas.[11] It must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "8-Methylquinoline-6-carboxylic acid" . For mixtures, list all components and their approximate percentages.[11]

    • The accumulation start date (the date the first waste was added).[11]

    • The name of the Principal Investigator and the laboratory location (building and room number).[11]

    • Appropriate hazard pictograms (e.g., Exclamation Mark for irritant, Hazard to the Environment).[11]

Step 3: Accumulation and Storage

  • Location: The waste container must remain in the SAA, at or near the point of generation and under the control of laboratory personnel.[15][17]

  • Volume Limits: An SAA may accumulate no more than 55 gallons of hazardous waste total, and no more than 1 quart of any acutely hazardous waste (P-listed).[15] Keep accumulated volumes to a minimum and request pickups routinely.[14]

  • Container Management: Keep the waste container closed at all times except when adding waste.[17][18]

  • Time Limits: Waste containers must be removed from the laboratory for disposal within six to twelve months of the accumulation start date, depending on your institution's and state's specific regulations.[15][17]

Step 4: Requesting Disposal

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This is typically done through an online portal or by phone.

  • Do Not Transport: Do not transport the hazardous waste yourself. Trained EHS professionals will collect it directly from your laboratory's SAA.[14]

DisposalWorkflow Diagram 2: End-to-End Disposal Workflow for 8-Methylquinoline-6-carboxylic Acid. Start Waste Generation Characterize Step 1: Characterize Waste (Organic Acid, Irritant, Aquatic Toxin) Start->Characterize Select_Container Step 2: Select Container (HDPE or Glass, Secure Lid) Characterize->Select_Container Label Step 3: Affix & Complete Hazardous Waste Label Select_Container->Label Accumulate Step 4: Accumulate in SAA (Segregated, Closed Lid, Secondary Containment) Label->Accumulate Inspect Step 5: Weekly Inspection (Check for leaks, label integrity) Accumulate->Inspect Request_Pickup Step 6: Request EHS Pickup (Before volume/time limits are met) Accumulate->Request_Pickup Inspect->Accumulate OK Inspect->Request_Pickup Approaching Limit End EHS Collects Waste Request_Pickup->End

Caption: End-to-End Disposal Workflow for 8-Methylquinoline-6-carboxylic Acid.

Spill and Emergency Procedures

Accidents require a calm and methodical response.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill pad).[10]

    • Collect the contaminated absorbent material using non-sparking tools and place it in a designated hazardous waste container. Label it as "Debris contaminated with 8-Methylquinoline-6-carboxylic acid."

    • Wipe the area clean with a suitable solvent (if applicable) and then with soap and water. Place all contaminated cleaning materials in the waste container.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and alert others.[10]

    • If safe to do so, close the laboratory door to contain any vapors.

    • Contact your institution's EHS emergency line immediately.

    • Do not attempt to clean up a large spill yourself.[13] Wait for the trained emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][12]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][19]

By adhering to these detailed procedures, you ensure not only your own safety and that of your colleagues but also maintain compliance with federal regulations and protect the environment. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.

References

  • Daniels Health. (2025, May 21).
  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
  • Environmental Health and Safety (EHS). How to Dispose of Chemical Waste.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
  • SOP - Acid Handling.
  • Penta chemicals. (2025, May 13).
  • Chemos GmbH&Co.KG. (2019, April 11).
  • SAFETY D
  • US EPA. (2025, November 25).
  • Fisher Scientific.
  • Post Apple Scientific. (2023, April 27).
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2009, February 11).
  • Chemos GmbH&Co.KG.
  • ECHEMI.
  • TCI Chemicals. (2025, November 18).
  • University of Washington. STANDARD OPERATING PROCEDURES Department of Chemistry FOR HAZARDOUS CHEMICALS ACIDS.
  • PubChem. 8-Methylquinoline.
  • Corrosive Storage Guidelines.
  • International Journal of Pharmaceutical Sciences.

Sources

Handling

Personal protective equipment for handling 8-Methylquinoline-6-carboxylic acid

Executive Safety Summary 8-Methylquinoline-6-carboxylic acid is a heterocyclic building block primarily used in the synthesis of Acetyl CoA-Carboxylase (ACC) inhibitors and other pharmaceutical agents. As a quinoline der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

8-Methylquinoline-6-carboxylic acid is a heterocyclic building block primarily used in the synthesis of Acetyl CoA-Carboxylase (ACC) inhibitors and other pharmaceutical agents. As a quinoline derivative with a carboxylic acid moiety, it presents specific risks regarding tissue irritation and potential sensitization.

This guide moves beyond generic safety advice, providing a targeted operational protocol for researchers in drug discovery. It assumes the compound is handled in milligram-to-gram quantities typical of lead optimization workflows.

Risk Assessment & Hazard Identification

Scientific Rationale: Quinoline derivatives are nitrogen-containing heterocycles. The planar structure allows for potential DNA intercalation, while the carboxylic acid group contributes to significant acidity and corrosivity to mucous membranes.

GHS Classification (Extrapolated from Structural Analogs):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.[1][2]

Physical Properties Relevance:

  • State: Solid (Powder/Crystalline).

  • Solubility: Soluble in DMSO, Methanol; sparingly soluble in water.

  • Risk Factor: Fine dust generation during weighing is the primary exposure vector.

Personal Protective Equipment (PPE) Strategy

Core Directive: PPE is the last line of defense. The strategy below focuses on "Barrier Integrity" to prevent sensitization.

A. Eye & Face Protection[1][3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).

  • Why: Safety glasses are insufficient. The fine powder nature of the compound creates a risk of airborne particulates bypassing side shields.

  • Self-Validating Check: Goggles must form a complete seal against the face. If you can feel air movement near your eyes when turning your head rapidly, the seal is compromised.

B. Skin & Body Protection[1][3]
  • Primary Layer: Nitrile Gloves (Minimum thickness: 0.11 mm / 4 mil).

  • Secondary Layer (For >1g handling): Double-gloving recommended.

  • Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt).

  • Why: Quinoline rings are lipophilic and can permeate skin.

  • Self-Validating Check: Inspect gloves for "pinholing" by inflating them slightly with air before donning. Change gloves immediately upon any splash contact.

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood.

  • Secondary Control (If hood unavailable): NIOSH N95 or P100 particulate respirator.

  • Why: H335 (Respiratory Irritation) is the most acute operational risk. Inhalation of carboxylic acid dust causes immediate mucosal inflammation.

Operational Handling Protocol

Step 1: Pre-Operational Setup

Ensure the workspace is prepared before opening the vial.

  • Static Control: Use an ionizing fan or anti-static gun if the powder appears "flyaway." Static charge can disperse potent compounds outside the weigh boat.

  • Solvent Prep: Have your dissolution solvent (e.g., DMSO, MeOH) pre-measured to minimize the time the solid is exposed to air.

Step 2: Weighing & Transfer
  • Tare the vial/weigh boat inside the fume hood.

  • Transfer using a disposable spatula. Do not use metal spatulas if avoiding trace metal contamination in sensitive cross-coupling reactions.

  • Seal the receiving vessel immediately.

  • Wipe the exterior of the stock bottle with a Kimwipe dampened with methanol before returning it to storage.

Step 3: Reaction Setup (Synthesis Context)

In drug discovery (e.g., ACC inhibitor synthesis), this compound is often subjected to amide coupling or esterification.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which may cleave the quinoline ring or cause exothermic decomposition.

  • Base Sensitivity: As a carboxylic acid, reaction with strong bases (NaH, LiOH) will be exothermic. Add base slowly at 0°C to control heat evolution.

Visualization: Safety & Workflow Logic

A. Operational Workflow

This diagram outlines the decision logic for safe handling from storage to reaction.

HandlingWorkflow Start Storage (Cool, Dry, Dark) Check Check PPE (Goggles + Nitrile) Start->Check Weigh Weighing (Fume Hood Only) Check->Weigh Static Static Control (Ionizer) Weigh->Static If flyaway Solubilize Solubilization (DMSO/MeOH) Weigh->Solubilize Immediate Static->Weigh Reaction Reaction Setup (Inert Atm) Solubilize->Reaction

Figure 1: Step-by-step workflow ensuring containment of 8-Methylquinoline-6-carboxylic acid during experimental setup.

B. Emergency Response Decision Tree

Logic for handling spills or exposure.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill (<5g) Type->Spill Action_Skin Wash 15 min Soap + Water Skin->Action_Skin Action_Eye Eyewash 15 min Hold Eyelids Open Eye->Action_Eye Action_Spill 1. Cover with Wet Paper Towel 2. Wipe up (No Dust) 3. Dispose as Haz Waste Spill->Action_Spill Medical Seek Medical Attention Action_Skin->Medical Action_Eye->Medical

Figure 2: Immediate response protocols for exposure or environmental release.

Waste Disposal & Decontamination

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a container labeled "Hazardous Waste - Solid - Toxic/Irritant."

  • Liquid Waste: Solutions containing this compound must be segregated into "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform).

  • Decontamination: Wipe surfaces with a 10% detergent solution followed by water. Do not use bleach (sodium hypochlorite) immediately as it may react with nitrogenous residues; simple soap and water is effective for carboxylic acids.

References

  • Google Patents. (2024). Patent US20240109915A1 - Novel ACC Inhibitors. (Describes synthesis and use of the compound).
  • PubChem. (n.d.).[2] Compound Summary: 8-methylquinoline-6-carboxylic acid.[4][5][6][7] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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